4-Benzhydrylaniline
Description
Significance of the Benzhydrylamine Moiety in Advanced Molecular Design
The benzhydrylamine group, a core component of 4-Benzhydrylaniline, is recognized as a "privileged architectural pattern" in organic chemistry. acs.orgnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery and medicinal chemistry.
The significance of the benzhydrylamine moiety stems from several key attributes:
Structural Versatility : The two phenyl groups attached to a central carbon create a distinct three-dimensional structure that can be modified to fine-tune binding affinities with biological receptors. ontosight.aiontosight.ai These structures can be either symmetrical or asymmetrical, adding to their design potential. acs.orgnih.gov
Foundation for Biologically Active Compounds : Diarylmethylamine units are integral to a wide array of biologically active compounds, including those with anticancer, antiviral, and antimalarial properties. nih.gov The unique chemical structure of benzhydrylamine makes it a recurring feature in the development of novel therapeutic agents. ontosight.ai
Role as a Protecting Group : The related trityl group, derived from triarylmethanes, is widely used as a protecting group in the synthesis of complex biomolecules like peptides and nucleosides, owing to the stability of the carbocation it forms. acs.orgnih.gov This highlights the inherent utility of the triphenylmethyl framework in multi-step organic synthesis.
Research has shown that derivatives containing the benzhydrylamine moiety are explored for a range of applications, from enzyme inhibition to receptor modulation. ontosight.aiontosight.ai
Historical Context of Benzhydrylaniline-Related Chemical Investigations
While specific historical records detailing the first synthesis or investigation of this compound are not extensively documented in seminal literature, its emergence can be understood within the broader history of synthetic organic chemistry and the study of chemical derivatives.
The exploration of chemical derivatives has a long history, paralleling the development of markets for other types of derivatives, which date back centuries as tools to manage risk and create novel assets. mendelu.czresearchgate.net In chemistry, the systematic synthesis and investigation of derivatives became a central theme in the 19th and 20th centuries. The first benzimidazole, a related heterocyclic aromatic amine, was prepared by Hoebrecker in 1872. iosrphr.org This work on fused aromatic ring systems laid the groundwork for future investigations into other complex amines.
The "golden era" for the development of new derivatives was significantly propelled by advances in technology and instrumentation, which allowed for the creation of more complex molecular structures. mendelu.cz The study of triarylmethanes, a class to which the benzhydryl group belongs, became important in the dye industry with compounds like malachite green. acs.orgnih.gov The evolution of synthetic methodologies, such as catalytic processes and reactions for forming carbon-nitrogen bonds, were crucial for the eventual synthesis of specialized molecules like this compound. chalmers.seunb.ca These historical developments in synthetic capability and the ongoing search for novel chemical structures for use in materials science and medicine provided the context for the investigation of a wide range of aromatic amines, including this compound. openaccessjournals.comacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-benzhydrylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N/c20-18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKMZPOWNVXFFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563430 | |
| Record name | 4-(Diphenylmethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603-38-3 | |
| Record name | 4-(Diphenylmethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Benzhydrylaniline and Analogues
Direct Synthesis Approaches to 4-Benzhydrylaniline
The direct construction of the this compound scaffold can be achieved through several strategic bond-forming reactions. These methods often involve the formation of the critical carbon-nitrogen or carbon-carbon bond that defines the benzhydryl group attached to the aniline (B41778) moiety.
Reductive Amination Strategies
Reductive amination stands as a cornerstone for the synthesis of amines, including this compound. This approach typically involves the reaction of a ketone with an amine in the presence of a reducing agent.
A prominent example is the reductive amination of benzophenone (B1666685). d-nb.info In this process, benzophenone reacts with an ammonia (B1221849) source to form an intermediate imine or enamine, which is then reduced to the corresponding primary amine. masterorganicchemistry.com Various reducing agents can be employed, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. masterorganicchemistry.com The choice of reducing agent and reaction conditions can be optimized to favor the formation of the desired primary amine and minimize the formation of secondary and tertiary amine byproducts. organic-chemistry.org For instance, amorphous cobalt particles have been shown to catalyze the reductive amination of ketones using hydrogen gas as the reductant and aqueous ammonia as the nitrogen source under relatively mild conditions. organic-chemistry.org
The reaction of p-dimethylaminobenzophenone oxime with sodium and ethyl alcohol yields p-dimethylaminobenzhydrylamine, while p-diethylaminobenzophenone oxime produces p-diethylaminobenzhydrylamine under similar reducing conditions. archive.org
| Precursor | Product | Reducing Agent/Conditions |
| Benzophenone | This compound | Ammonia source, Reducing agent (e.g., NaBH₄, H₂/Co) d-nb.infoorganic-chemistry.org |
| p-Dimethylaminobenzophenone oxime | p-Dimethylaminobenzhydrylamine | Sodium, Ethyl alcohol archive.org |
| p-Diethylaminobenzophenone oxime | p-Diethylaminobenzhydrylamine | Sodium, Ethyl alcohol archive.org |
Imine Reduction Pathways
The reduction of pre-formed imines provides a more controlled route to this compound and its analogs. Imines, or Schiff bases, are typically synthesized by the condensation of an aldehyde or ketone with a primary amine. masterorganicchemistry.com
One notable pathway involves the use of Grignard reagents. The addition of a Grignard reagent to a nitrile can form an intermediate imine, which can then be reduced in situ to the corresponding primary amine. olemiss.edu This method avoids the need to isolate the often-unstable imine intermediate. olemiss.edu For example, the reaction of a suitable nitrile with a Grignard reagent, followed by reduction with agents like lithium aluminum hydride (LAH) or sodium in alcohol, can yield disubstituted primary amines. olemiss.edu
Furthermore, the hydroboration of imines using reagents like pinacolborane, catalyzed by a Grignard reagent such as MeMgCl, offers an effective method for producing secondary amines at room temperature. mdpi.com
| Reactants | Catalyst/Reducing Agent | Product |
| Nitrile + Grignard Reagent | LAH or Sodium/Alcohol | Disubstituted Primary Amine olemiss.edu |
| Imine + Pinacolborane | MeMgCl | Secondary Amine mdpi.com |
Organometallic Reagent Additions
Organometallic reagents, such as organolithium and organomagnesium (Grignard) compounds, are powerful nucleophiles that can add to carbonyl compounds and their derivatives to form new carbon-carbon bonds. libretexts.orglibretexts.org
The addition of benzhydryllithium or related magnesiates to electrophilic nitrogen-containing species represents a potential, though less commonly cited, direct route to the this compound core. More broadly, the addition of organometallic reagents to nitriles is a well-established method for the synthesis of ketones after hydrolysis, which can then be converted to amines via reductive amination. The direct addition to imine-like substrates is also a viable strategy.
Biocatalytic Synthesis Routes
Biocatalysis offers an environmentally benign and highly selective alternative for chemical synthesis. Enzymes from various microorganisms can catalyze reactions with high efficiency and stereoselectivity under mild conditions.
Bacillus cereus, a Gram-positive bacterium, has been identified as a source of enzymes with potential applications in biocatalysis. nih.govfrontiersin.orgscirp.orgchromagar.com For instance, leucine (B10760876) dehydrogenase from Bacillus cereus has been engineered for the reduction of α-keto acids to produce unnatural amino acids. nih.gov While direct biocatalytic synthesis of this compound using Bacillus cereus is not explicitly detailed in the provided context, the enzymatic machinery of this and other Bacillus species, such as glucose dehydrogenase from Bacillus subtilis, is utilized for cofactor regeneration in redox reactions. nih.gov This highlights the potential for developing whole-cell or isolated enzyme systems for the reductive amination of benzophenone or the reduction of corresponding imines.
Photoredox Catalysis in Benzhydrylamine Synthesis
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of chemical bonds under mild conditions. usp.br This methodology often involves the use of a photocatalyst, such as a ruthenium or iridium complex, that can be excited by visible light to initiate single-electron transfer processes. usp.brnih.gov
In the context of benzhydrylamine synthesis, photoredox catalysis can be applied to the reduction of imines. organic-chemistry.org For example, a visible-light-mediated method for the chemoselective transfer hydrogenation of diarylketimines has been developed, utilizing triethylamine (B128534) (Et₃N) as both a hydrogen source and a single-electron donor. organic-chemistry.org This approach offers a green and efficient route to benzhydrylamines. The development of photoredox catalysis has also been accelerated by machine learning-driven optimization of reaction conditions, particularly in continuous flow systems. chemrxiv.org
Synthesis of Structurally Modified this compound Derivatives
The synthesis of derivatives of this compound allows for the modulation of its physical, chemical, and biological properties. These modifications can be introduced by starting with substituted precursors or by functionalizing the this compound core.
A variety of substituted benzhydrylamine derivatives can be prepared using the synthetic methods described above. For example, transition-metal catalysis has been employed for the synthesis of benzhydryl amine derivatives from sulfone precursors. researchgate.net Additionally, derivatives can be synthesized by reacting substituted 2-aminobenzophenones with various reagents. nih.gov The synthesis of N-benzylidene derivatives of related heterocyclic systems has also been reported, showcasing the versatility of imine formation and subsequent reactions. mdpi.com Furthermore, pyrene-derived aminophosphonates, including a diethyl N-benzhydrylamino(pyren-1-yl)methylphosphonate, have been synthesized through aza-Pudovik reactions. beilstein-journals.org
N-Substituted Benzhydrylamine Analogues
The synthesis of N-substituted benzhydrylamine analogues can be achieved through several routes, including reductive amination and the addition of organometallic reagents to nitriles.
One evaluated method involves the addition of Grignard reagents to benzonitriles, followed by a reduction step. researchgate.net This process has been optimized for the synthesis of compounds like 4,4'-dimethoxybenzhydrylamine. researchgate.net A key improvement to this procedure is the use of microwave irradiation for the Grignard addition to the nitrile, which significantly shortens reaction times and improves yields. researchgate.net The subsequent reduction of the intermediate imine is carried out using sodium borohydride under mild conditions. researchgate.net
Another approach is the solid-phase synthesis of N-substituted peptide amides using a benzhydrylamine resin. google.com For instance, N-methyl amidated peptides have been successfully synthesized on an N-methyl benzhydrylamine resin. google.com The process involves linking the C-terminal amino acid to the resin-amine and then building the peptide chain. google.com
Additionally, rigid analogues based on an azetidine (B1206935) scaffold have been synthesized. uno.edu A key intermediate, N-benzhydrylazetidin-3-one, which is noted for its stability, serves as a versatile precursor for further modifications. uno.edu
Table 1: Synthesis of N-Substituted Benzhydrylamine Analogues
| Starting Materials | Reagents & Conditions | Product Type | Reference |
| Benzonitriles, Grignard reagents | 1. Microwave irradiation; 2. Sodium borohydride | para-Substituted benzhydrylamines | researchgate.net |
| Benzhydrylamine, N-Substituted 4-piperidone | Reductive amination | N-benzhydrylpiperidin-4-amine derivatives | researchgate.net |
| Chloromethylated polystyrene resin, Alkylamine | Solid-phase synthesis | N-substituted peptide amides on a resin support | google.com |
| N-Boc-azetidinone | Multi-step synthesis involving Wittig olefination and hydrogenation | Rigid azetidenyl-based analogues | uno.edu |
Functionalized Benzhydrylaminophenyl Carboxylic Acids
The synthesis of carboxylic acids functionalized with a benzhydrylaminophenyl group can be accomplished through methods such as the hydrolysis of nitriles or the carboxylation of organometallic intermediates. libretexts.org These routes typically begin with an organic halogen compound, where the halogen is ultimately replaced by the carboxyl group. libretexts.org
One general method for creating carboxylic acids is the carboxylation of Grignard reagents. transformationtutoring.com This involves reacting the Grignard reagent with carbon dioxide, followed by an acidic workup. transformationtutoring.com Another common route is the hydrolysis of nitriles using either acid or base catalysis. libretexts.org
For the specific synthesis of aminobenzoic acid-based imines, a condensation reaction between 4-aminobenzoic acid and substituted benzaldehydes is utilized. mdpi.com These imine-carboxylic acid compounds can then potentially be modified to include a benzhydryl group on the amine. A metal-free, sulfonic acid-functionalized reduced graphene oxide (SA-rGO) material has been reported as a catalyst for the synthesis of carboxylic acids from aldehydes using hydrogen peroxide as a green oxidant. nih.gov
Table 2: General Methods for Carboxylic Acid Synthesis Applicable to Functionalized Benzhydrylaminophenyl Carboxylic Acids
| Method | Starting Materials | Reagents | Product | Reference |
| Carboxylation of Grignard Reagent | Organohalide (R-X) | 1. Mg; 2. CO2; 3. H3O+ | Carboxylic Acid (R-COOH) | libretexts.orgtransformationtutoring.com |
| Hydrolysis of Nitriles | Organohalide (R-X) | 1. NaCN (SN2); 2. H3O+, heat | Carboxylic Acid (R-COOH) | libretexts.org |
| Imine Condensation | 4-Aminobenzoic acid, Substituted benzaldehyde | Condensation reaction | Imine-carboxylic acid | mdpi.com |
| Aldehyde Oxidation | Aldehyde | H2O2, SA-rGO catalyst, H2O | Carboxylic acid | nih.gov |
Spiro[benzofuran-2,1'-cyclohexane] Derivatives Incorporating Benzhydrylamino Groups
The synthesis of spiro[benzofuran-2,1'-cyclohexane] structures can be achieved from naturally occurring compounds or through multi-step synthetic sequences. For example, six derivatives of this spiro system were synthesized from naturally occurring filifolinol. nih.gov Another approach involves the manganese(III) acetate-mediated addition of dimedone to chalcone-like compounds, yielding novel spiro-dihydrobenzofuran isomers. tubitak.gov.tr
Incorporation of an amino group can be achieved through various methods. One report describes the synthesis of 2'-substituted-spiro[benzofuran-2(3H),1'-cyclohexanes] where the substituent at the 2'-position is an aminoalkyl group, -(CH2)nNR1R2. google.com A more complex synthesis involves a Parham cyclization as the key step to form the spirocyclic framework, followed by reductive amination to introduce the amino moiety. rsc.org This latter method stereoselectively produces secondary amines which can be further methylated to tertiary amines. rsc.org
Table 3: Synthesis of Spiro[benzofuran-2,1'-cyclohexane] Derivatives
| Starting Materials | Key Reaction Steps | Resulting Structure | Reference |
| Naturally occurring filifolinol | Chemical modification | 3H-spiro[benzofuran-2,1'-cyclohexane] derivatives | nih.gov |
| Chalcone-like compounds, Dimedone | Mn(OAc)3-mediated addition | Spiro-dihydrobenzofuran isomers | tubitak.gov.tr |
| 1-Bromo-2-(2-bromoethyl)benzene, Cyclohexane-1,3-dione mono ketal | Parham cyclization, Reductive amination | Spiro[ researchgate.netbenzopyran-1,1′-cyclohexan]-3′-amines | rsc.org |
Pyrene-Derived Aminophosphonates with Benzhydrylamino Moieties
The synthesis of α-aminophosphonates containing both a pyrene (B120774) and a benzhydrylamino group is typically achieved through the Kabachnik–Fields condensation or the Pudovik reaction. tandfonline.comcore.ac.uk The Kabachnik–Fields reaction is a one-pot, three-component condensation of an amine (benzhydrylamine), an aldehyde (pyrene-1-carboxaldehyde), and a dialkyl phosphite (B83602). tandfonline.com This reaction can be effectively carried out under microwave irradiation without a catalyst or solvent. tandfonline.com
Alternatively, the aza-Pudovik reaction involves the addition of a phosphite to a pre-formed Schiff base (imine). beilstein-journals.org The Schiff bases are prepared by refluxing pyrene-1-carboxaldehyde with the corresponding amine. beilstein-journals.org Due to the steric bulk of the pyrene moiety, modifications to standard procedures are often necessary, such as using the phosphite reactant as the solvent. beilstein-journals.org Purification of the final products can be challenging, sometimes requiring column chromatography on neutral aluminum oxide to prevent decomposition. mdpi.com
Table 4: Synthesis of Pyrene-Derived Aminophosphonates with Benzhydrylamino Moieties
| Reaction Type | Reactants | Conditions | Key Findings | Reference |
| Kabachnik–Fields Condensation | Benzhydrylamine, Pyrene-1-carboxaldehyde, Dialkyl phosphite | Microwave irradiation, solvent- and catalyst-free | Efficient synthesis of N-benzhydryl protected α-aminophosphonates. tandfonline.com | tandfonline.com |
| Aza-Pudovik Reaction | Schiff base (from pyrene-1-carboxaldehyde and amine), Dialkyl or Diaryl phosphite | Phosphite used as solvent; heating | Modifications needed due to steric hindrance of the pyrene group. beilstein-journals.org | beilstein-journals.orgmdpi.com |
Benzhydryl-Functionalized Dihydropyridinones
A method has been developed for the synthesis of C4-benzhydryl-functionalized 3,4-dihydropyridin-2-ones. mdpi.comnih.gov This approach utilizes the regioselective addition of organometallic reagents, specifically diphenylmethyllithium (BzhLi) or benzhydrylmagnesiate reagents, to 2-pyridone substrates. mdpi.comresearchgate.net The regioselectivity of the addition (C4 vs. C6) is influenced by the substituents on the 2-pyridone ring. mdpi.com For instance, using a 2-pyridone with a benzhydryl substituent on the nitrogen atom resulted in the exclusive formation of the C4 adduct. mdpi.com
These functionalized dihydropyridinones can serve as precursors for more complex structures. A partially stereoselective cyclization has been demonstrated using Brønsted (TfOH) or Lewis acids (TIPSOTf) to produce C6-phenyl-functionalized 7,8-benzomorphanones. mdpi.com
Table 5: Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones
| Substrate | Reagent | Conditions | Product | Yield | Reference |
| N-substituted 2-pyridones | Diphenylmethyllithium (BzhLi) | THF, 0 °C to rt | C4-benzhydryl-3,4-dihydropyridin-2-ones | Varies (up to 71% for C4 adduct) | mdpi.com |
| N-substituted 2-pyridones | Benzhydrylmagnesiate reagents | THF, 0 °C to rt | C4-benzhydryl-3,4-dihydropyridin-2-ones | Varies (up to 89% for C4 adduct) | mdpi.com |
| C5-bromo-N-benzyl-2-pyridone | BzhLi | THF, 0 °C to rt | C4-adduct | 71% | mdpi.com |
| N-benzhydryl-2-pyridone | BzhLi | THF, 0 °C to rt | C4-adduct | 48% | mdpi.com |
Triaminobenzene Derivatives and their Benzhydrylamino Analogues
The synthesis of star-shaped molecules often utilizes 1,3,5-trisubstituted benzene (B151609) as a core structure. researchgate.net Synthetic approaches to these highly functionalized molecules typically involve the assembly of building blocks through trimerization reactions. researchgate.net For the creation of benzhydrylamino analogues of triaminobenzene, a common strategy would be the nucleophilic substitution reaction between a tri-halogenated benzene precursor and benzhydrylamine, or the reductive amination of a tri-carbonyl benzene derivative with benzhydrylamine. A more direct approach would involve the multiple N-alkylation of 1,3,5-triaminobenzene with a benzhydryl halide.
While a direct synthesis of a tris(benzhydrylamino)benzene was not found in the provided results, related syntheses of C3-symmetric polymers from 1,3,5-tris-(4-hydroxyphenyl)triazine demonstrate the feasibility of building complex molecules from a central core. researchgate.net
Glucopyranosylamine Derivatives with Benzhydryl-Substituted Biphenyls
The synthesis of glucopyranosylamine derivatives incorporating benzhydryl-substituted biphenyls represents a significant area of research, driven by the potential for creating compounds with unique biological activities. While specific examples directly detailing the synthesis of this compound-derived glucopyranosylamines are not prevalent in the provided search results, the synthesis of analogous structures provides insight into the potential methodologies.
The general approach to forming glucopyranosylamine derivatives involves the condensation of a sugar, such as a protected glucopyranose, with an amine. In the context of benzhydryl-substituted biphenyls, this would involve reacting a benzhydrylated biphenylamine with a suitable glucose derivative. The reaction typically proceeds via the formation of an intermediate Schiff base, which then cyclizes to form the more stable glucopyranosylamine.
For instance, the synthesis of bis(2-acetamido-2-deoxy-d-glucopyranosyl)amines has been described, which are by-products in the preparation of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-d-glucopyranosylamine. science.gov This highlights the potential for forming complex amine-linked sugar derivatives. The synthesis of such compounds often requires careful control of reaction conditions to ensure the desired stereochemistry and to minimize the formation of by-products.
The functionalization of biphenyls is a crucial step in preparing the necessary starting materials for these syntheses. researchgate.net Techniques such as the Suzuki-Miyaura cross-coupling reaction are widely used to create the biphenyl (B1667301) core. nih.gov Subsequent nitration and reduction steps can be employed to introduce the amine functionality, which is then available to react with the glucose derivative. The benzhydryl group can be introduced at various stages of the synthesis, either before or after the formation of the biphenyl ring, depending on the desired final product and the compatibility of the functional groups.
Sulfane Derivatives via Diphenylmethylamine
The synthesis of sulfane derivatives from diphenylmethylamine (a related compound to this compound) provides a pathway to a range of sulfur-containing compounds. These derivatives are of interest due to the diverse chemical and biological properties associated with organosulfur compounds.
One common approach to synthesizing sulfane derivatives is through the reaction of an amine with a sulfur-containing electrophile. For example, sulfonamides can be prepared by reacting an amine with a sulfonyl chloride in the presence of a base. mdpi.com In the case of diphenylmethylamine, this would yield N-(diphenylmethyl)sulfonamides. The specific sulfonyl chloride used can be varied to introduce different substituents on the sulfur atom, allowing for the creation of a library of derivatives.
Another route to sulfane derivatives involves the reaction of an amine with a compound containing a reactive sulfur-carbon bond. For example, 2-alkylthio- and 2-aralkylthio-1,3-indandiones have been synthesized by reacting 2-bromo-1,3-indandione with dialkyl or diaralkyl sulfides. chemicalpapers.com This type of reaction could potentially be adapted to use diphenylmethylamine or its derivatives to create novel sulfur-containing heterocyclic compounds.
The synthesis of phenyl tribromomethyl sulfone derivatives, which are precursors to potential pesticides, has also been reported. beilstein-journals.org These syntheses often involve multi-step sequences, including S-methylation, oxidation, and bromination. The resulting sulfones can then be further functionalized, for example, through nitration and subsequent nucleophilic aromatic substitution (SNAr) reactions with amines to produce nitroaniline derivatives. beilstein-journals.org This methodology could be applied to create complex sulfane derivatives incorporating the benzhydryl moiety.
The following table summarizes some of the key synthetic approaches to sulfane derivatives that could be adapted for use with diphenylmethylamine or this compound:
| Derivative Type | General Synthetic Approach | Key Reagents | Reference |
| Sulfonamides | Reaction of an amine with a sulfonyl chloride | Amine, Sulfonyl Chloride, Base | mdpi.com |
| Thioethers | Reaction of a sulfide (B99878) with an electrophile | Sulfide, Alkyl/Aryl Halide | chemicalpapers.com |
| Sulfones | Oxidation of a sulfide or thioether | Sulfide/Thioether, Oxidizing Agent (e.g., H2O2) | beilstein-journals.org |
Strategic Considerations in Benzhydrylaniline Synthesis
The synthesis of this compound and its analogues requires careful strategic planning to achieve the desired products with high efficiency and selectivity. Key considerations include controlling the position of substituents on the aromatic rings (regioselectivity), the spatial arrangement of atoms (stereoselectivity), and the use of modern synthetic techniques to enhance reaction rates and yields.
Regioselectivity and Stereoselectivity in Derivatization
Regioselectivity and stereoselectivity are critical aspects of synthesizing complex molecules like derivatives of this compound. youtube.comkhanacademy.org Regioselectivity refers to the control of the position at which a chemical reaction occurs on a molecule with multiple potential reaction sites. uwindsor.ca In the context of benzhydrylaniline, this could involve directing the addition of a new functional group to a specific position on one of the phenyl rings. For example, in electrophilic aromatic substitution reactions, the existing amino and benzhydryl groups will influence the position of incoming electrophiles.
Stereoselectivity, on the other hand, deals with the preferential formation of one stereoisomer over another. youtube.comkhanacademy.org This is particularly important when creating chiral molecules, which can have significantly different biological activities. The synthesis of C-Aryl glycosides, for instance, often requires highly stereoselective methods to control the configuration at the anomeric carbon. rsc.org Nickel-catalyzed ortho-C–H glycosylation of 8-aminoquinoline (B160924) benzamides has been shown to proceed with high regioselectivity and excellent α-selectivity, demonstrating the power of modern catalytic methods in controlling stereochemistry. rsc.org
The following table outlines the key differences between regioselectivity and stereoselectivity:
| Concept | Definition | Example in Benzhydrylaniline Synthesis |
| Regioselectivity | The preference of a chemical reaction to occur at one position over another. | Directing a nitration reaction to the ortho or meta position relative to the amino group. |
| Stereoselectivity | The preference for the formation of one stereoisomer over another. youtube.com | Creating a single enantiomer of a chiral derivative. |
Tandem Reaction and Cascade Annulation Approaches
Tandem reactions, also known as cascade or domino reactions, are powerful tools in organic synthesis that allow for the formation of multiple chemical bonds in a single operation without isolating the intermediates. 20.210.105wikipedia.orgnumberanalytics.comrsc.org This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. numberanalytics.com
In the synthesis of complex heterocyclic structures that could be related to benzhydrylaniline analogues, tandem reactions can be particularly useful. For example, a palladium-catalyzed tandem addition/cyclization of 2-(benzylideneamino)benzonitriles with arylboronic acids has been developed for the synthesis of 2,4-diarylquinazolines. nih.gov This reaction involves a sequence of a nucleophilic addition followed by an intramolecular cyclization to build the quinazoline (B50416) core. nih.gov Such a strategy could be envisioned for constructing more complex fused ring systems attached to a benzhydrylaniline scaffold.
Cascade annulation reactions are a specific type of tandem reaction that results in the formation of a new ring. These reactions are often used in the total synthesis of natural products and can lead to a significant increase in molecular complexity in a single step. 20.210.105 For instance, the synthesis of phenanthridine (B189435) derivatives can be achieved through the nucleophilic addition of a Grignard reagent to a biaryl-2-carbonitrile, followed by a copper-catalyzed C-N bond formation. nih.gov
Microwave-Assisted Synthesis Enhancements
Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions and improving yields. researchgate.netoatext.commdpi.com This method utilizes microwave irradiation to heat the reaction mixture, which can lead to significantly shorter reaction times compared to conventional heating methods. foliamedica.bgrsc.org
The application of microwave irradiation can be particularly beneficial for reactions that are slow at room temperature or require high temperatures to proceed. For example, the synthesis of various heterocyclic compounds, such as benzotriazole (B28993) derivatives and tetrahydropyrimidines, has been shown to be more efficient under microwave conditions. researchgate.netfoliamedica.bg In many cases, microwave-assisted synthesis also leads to cleaner reactions with fewer side products, simplifying the purification process.
A comparison of conventional and microwave-assisted synthesis for a series of benzotriazole derivatives demonstrated a significant reduction in reaction time and an increase in product yield with the microwave method. researchgate.net For example, one reaction that required 5 hours and 15 minutes of refluxing was completed in just 6 minutes and 10 seconds under microwave irradiation, with the yield increasing from 23% to 42%. researchgate.net
The table below provides a comparison of reaction times and yields for a selection of reactions carried out using both conventional heating and microwave irradiation, illustrating the advantages of the latter technique.
| Reaction Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
| Synthesis of Benzotriazole Derivatives | 5 h 15 min, 23% | 6 min 10 s, 42% | researchgate.net |
| Synthesis of Tetrahydropyrimidines | 20-24 h, Not specified | 22-24 min, Not specified | foliamedica.bg |
| Hantzsch Condensation | Not specified | 86-96% yield in short time | rsc.org |
Reaction Mechanisms and Chemical Transformations Involving 4 Benzhydrylaniline Scaffolds
Nucleophilic Substitution Pathways
Nucleophilic substitution reactions on aromatic rings, while generally less facile than on aliphatic systems, can occur through several mechanisms, particularly when the aromatic ring is activated by electron-withdrawing groups or when specific reaction conditions or catalysts are employed.
ANRORC Mechanism in Heterocyclic Systems and its Relevance to Substituted Anilines
The ANRORC mechanism (Addition of the Nucleophile, Ring Opening, Ring Closure) is a special type of nucleophilic substitution that occurs primarily in heterocyclic systems. wikipedia.orgscispace.com This mechanism helps explain product formation and distribution in certain nucleophilic substitutions, particularly with metal amide nucleophiles and substituted pyrimidines. wikipedia.org The ANRORC mechanism involves the addition of a nucleophile to the ring, followed by ring opening, and then ring closure, leading to a substituted product. wikipedia.orgnih.gov Evidence for this mechanism includes isotope labeling studies which show the displacement of an internal nitrogen atom to an external position. wikipedia.org The Zincke reaction is a known example involving an ANRORC mechanism. wikipedia.orgnih.gov
While the ANRORC mechanism is most commonly associated with heterocycles, research has explored ANRORC-like transformations involving substituted anilines, particularly in reactions with nitroimidazole derivatives. rsc.orgrsc.org These studies suggest that aniline (B41778) derivatives can participate in reaction pathways that involve ring opening and closure steps, although the specific details and the extent to which a full ANRORC mechanism is operative can vary depending on the substrates and conditions. rsc.orgrsc.org For example, the reaction of certain aniline derivatives with dinitroimidazole derivatives has been studied, suggesting an initial amine attack on the imidazole (B134444) ring followed by ring opening and subsequent cyclization. rsc.org The regioselectivity of these ANRORC-like reactions can be influenced by factors such as the site of nucleophilic attack and subsequent ring-opening pathways. rsc.orgwur.nl
Reductive and Oxidative Transformations
Aniline derivatives, including those with complex substituents like 4-Benzhydrylaniline, can undergo various reductive and oxidative transformations affecting both the amine group and potentially the aromatic ring or the benzhydryl moiety under specific conditions.
Detailed Reductive Amination Mechanisms
Reductive amination is a key method for synthesizing secondary and tertiary amines. acs.orgmasterorganicchemistry.com The reaction typically involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine (a Schiff base), followed by the reduction of the imine to the corresponding amine. acs.orgmasterorganicchemistry.com
The mechanism of reductive amination generally proceeds through the following steps:
Condensation: The amine (e.g., aniline) reacts with the carbonyl compound to form a hemiaminal intermediate, which then dehydrates to form the imine. This step is often acid-catalyzed. scielo.org.mxresearchgate.net
Reduction: The imine C=N double bond is reduced to a C-N single bond, yielding the final amine product. acs.orgmasterorganicchemistry.com
Various reducing agents can be used for the imine reduction step, including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comscielo.org.mxresearchgate.net The choice of reducing agent can influence the selectivity of the reaction. For instance, sodium cyanoborohydride is known for its ability to selectively reduce imines in the presence of aldehydes or ketones. masterorganicchemistry.com
The mechanism of reduction with hydride-based reducing agents involves the transfer of a hydride ion (H-) to the carbon atom of the imine double bond. This typically occurs with the imine being protonated or activated by a Lewis acid, making the carbon more electrophilic. scielo.org.mx
For aniline derivatives, reductive amination with aldehydes or ketones can lead to the formation of N-alkylated anilines. acs.org Studies have shown the reductive amination of anilines with aldehydes using systems like NaBH4 in the presence of cation exchange resins, yielding secondary amines. scielo.org.mx The acidic environment provided by the resin can facilitate imine formation and subsequent reduction. scielo.org.mx
While reductive amination is effective for forming C-N bonds from amines to alkyl groups derived from carbonyl compounds, it is generally not used for directly forming bonds between nitrogen and aromatic rings; alternative methods like Buchwald-Hartwig cross-coupling are employed for such transformations. masterorganicchemistry.com
Hydride Reduction Mechanisms
Hydride reduction involves the transfer of a hydride ion (H-) from a reducing agent to an electrophilic center in a molecule. Common hydride reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). masterorganicchemistry.comslideshare.netlibretexts.org These reagents act as sources of hydride due to the polarity of the metal-hydrogen bond. libretexts.org LiAlH4 is a stronger reducing agent than NaBH4. masterorganicchemistry.comlibretexts.org
The mechanism of hydride reduction of functional groups like carbonyls (aldehydes, ketones, esters, carboxylic acids) involves the nucleophilic attack of the hydride ion on the carbon atom of the carbonyl group. masterorganicchemistry.comlibretexts.orgpearson.com This forms a tetrahedral intermediate (an alkoxide). masterorganicchemistry.comlibretexts.org Subsequent steps depend on the functional group being reduced. For aldehydes and ketones, protonation of the alkoxide yields the alcohol. masterorganicchemistry.comlibretexts.org For carboxylic acid derivatives like esters or amides, the initial hydride addition is followed by the elimination of a leaving group and further reduction steps. masterorganicchemistry.compearson.com
For aniline derivatives, hydride reducing agents can be used to reduce certain functional groups that might be present elsewhere in the molecule. For example, if a nitro group is present on the aromatic ring, it can be reduced to an amine using various methods, including catalytic hydrogenation or reducing metals, although direct reduction with simple hydride agents like NaBH4 might not be effective for aromatic nitro groups. slideshare.netacs.org LiAlH4 can reduce nitroalkanes and amides to amines. masterorganicchemistry.com
While this compound itself contains an amine and an aromatic ring, direct reduction of these functionalities by simple hydride reagents is not typical under standard conditions. However, if the molecule contained other reducible groups (e.g., a nitro group on one of the phenyl rings, or a carbonyl group in a substituent), hydride reduction could be applicable to those specific centers.
Catalytic Reaction Mechanisms
Catalysis plays a significant role in facilitating various transformations involving aniline derivatives and structures related to this compound. Catalysts can lower activation energies, improve selectivity, and allow reactions to proceed under milder conditions.
Metal catalysts, particularly transition metals, are widely used in reactions involving C-N bond formation and modification of aromatic systems. For instance, palladium-catalyzed reactions, such as the Buchwald-Hartwig cross-coupling, are important for forming aryl-nitrogen bonds, a type of transformation relevant to the synthesis and modification of aniline derivatives. fishersci.fi
In the context of reductive amination, metal catalysts can be employed, often in hydrogenation reactions to reduce the imine intermediate. acs.orgencyclopedia.pub Supported metal catalysts, such as nickel on organoclay, have been investigated for the reductive alkylation of aniline with ketones. acs.org The catalyst can facilitate both the condensation to form the imine and the subsequent hydrogenation. acs.org
Catalytic methods are also explored for the synthesis of benzhydryl amines. For example, metal-catalyzed coupling reactions of aryl boronic acids with imine derivatives have been reported for the formation of diarylmethylamines. nih.gov Photoredox catalysis using iridium complexes has been applied to the Csp3-H arylation of benzylamines, which involves radical intermediates. nih.gov
Catalysts can also influence the regioselectivity of reactions. In some directed nucleophilic aromatic substitution reactions involving haloarenes and amine nucleophiles, a catalyst or activating group can direct the substitution to a specific position, such as the ortho position. rsc.org
While specific catalytic mechanisms involving this compound were not detailed in the search results, the principles of catalysis applied to similar aniline and benzhydryl-containing structures are relevant. Catalysts can activate reactants, stabilize intermediates, or provide alternative reaction pathways with lower energy barriers. This can involve various modes of action, including coordination to metal centers, acid-base catalysis, or facilitating electron transfer processes. libretexts.orgbyjus.com
Metal-Catalyzed Coupling Reactions and Bond Activation (e.g., C(sp3)-O/N)
Metal-catalyzed coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.org These reactions often involve the activation of relatively inert bonds, such as C-O and C-N bonds. nih.gov Palladium-catalyzed cross-coupling reactions, for instance, are widely used for the formation of C-C, C-N, and C-O bonds. libretexts.org
While specific examples of metal-catalyzed coupling or bond activation directly involving the C(sp3)-N bond of the benzhydrylamine part of this compound were not prominently found, research on related systems provides context. Transition-metal-catalyzed C-N bond activation has gained attention as a strategy for forming new C-C and C-N bonds. rsc.org This can involve the cleavage of C-N bonds to generate reactive metal-carbon and metal-nitrogen species. rsc.org Nickel catalysis has been shown to be effective in activating strong bonds, including C-O and C-N bonds, in cross-coupling reactions, offering an alternative to precious metal catalysts. nih.gov Examples include nickel-catalyzed cross-coupling of aryl pivalates, carbonates, and carbamates, leading to the formation of biaryl and other functionalized aromatic systems. nih.gov
The diarylmethyl C(sp3)-N bond in this compound could potentially be a site for activation under specific metal-catalyzed conditions, although this would likely require careful control of reaction parameters and catalyst design due to the inherent stability of this bond. Research on the synthesis of triarylmethanes via palladium-catalyzed Suzuki-Miyaura reactions of diarylmethyl esters has shown selective cleavage of the C(benzyl)-O bond, highlighting the potential for activating bonds adjacent to diarylmethyl centers under metal catalysis. acs.org
Photocatalytic Activation and Reactive Intermediate Generation
Photocatalysis utilizes light energy to drive chemical reactions, often by generating highly reactive intermediates. uni-regensburg.debeilstein-journals.org This approach has emerged as a powerful methodology for various transformations, including those previously challenging under thermal conditions. uni-regensburg.de Photocatalysis can involve single-electron oxidation or reduction processes (photoredox catalysis), leading to the formation of radicals or ionic species as key intermediates. uni-regensburg.debeilstein-journals.org
While direct studies on the photocatalytic activation of this compound were not found, the principles of photocatalysis and reactive intermediate generation are applicable to organic molecules containing aniline and diarylmethyl moieties. Photocatalysis can be used to generate carbon-centered radicals or even carbanions, which can then participate in bond-forming reactions. uni-regensburg.de For instance, photocatalytic methods have been developed for the generation of carbanion equivalents for C-C bond formations. uni-regensburg.de The aniline part of this compound could potentially be involved in photoinduced electron transfer processes, leading to the formation of radical cations or other reactive species under suitable photocatalytic conditions.
Acid-Base Chemistry and Proton Transfer Dynamics
The presence of the amine group in this compound makes it a basic compound capable of participating in acid-base reactions. Acid-base chemistry involves the transfer of protons (H⁺) between molecules or ions. wikipedia.orglibretexts.org
Protonation and Deprotonation Phenomena
Protonation is the process where a molecule or ion gains a proton, while deprotonation is the removal of a proton. wikipedia.orglibretexts.org The relative ability of a molecule to donate or accept a proton is quantified by its pKa value. wikipedia.org A low pKa indicates a strong acid (easily donates a proton), while a high pKa for the conjugate acid indicates a strong base (readily accepts a proton). wikipedia.org
The amine group in this compound can be protonated by acids, forming an ammonium (B1175870) cation. Conversely, under basic conditions, the protonated amine can be deprotonated. The extent of protonation or deprotonation is dependent on the pH of the environment and the pKa of the amine group. reddit.com Aminodiphenylmethane (B1666581) (benzhydrylamine) is described as having a certain level of alkalinity and can form salts with common acidic substances. guidechem.com
Influence on Reaction Intermediates and Pathways
Protonation and deprotonation can significantly influence the reactivity of a molecule and the pathways of chemical reactions. Changes in protonation state can alter the electron density of functional groups, making them more or less susceptible to attack by nucleophiles or electrophiles.
For example, deprotonating a molecule makes it more electron-rich and thus a stronger nucleophile. Conversely, protonating a functional group can make it more electron-poor and enhance its electrophilic character. In reaction mechanisms, proton transfer steps are often fast and can precede or follow bond-forming or breaking events, influencing the nature and stability of transient reaction intermediates. tutorchase.comwikipedia.org
In the context of this compound, the protonation state of the aniline nitrogen can impact its nucleophilicity and basicity, thereby affecting its participation in reactions such as alkylations, acylations, or condensation reactions. guidechem.com The acidity or basicity of the reaction medium can thus steer the reaction towards different intermediates and products. For instance, the synthesis of Schiff bases from aminodiphenylmethane and salicylaldehyde (B1680747) derivatives involves a condensation reaction likely influenced by acid-base equilibria. researchgate.net The formation and reactivity of intermediates like iminium ions, which can be involved in reactions of amines, are highly dependent on pH. nih.gov
Advanced Spectroscopic and Crystallographic Characterization in 4 Benzhydrylaniline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the characterization of 4-Benzhydrylaniline, offering profound insights into its molecular structure. researchgate.net
¹H NMR and ¹³C NMR Applications in Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the constitution of this compound. researchgate.net In ¹H NMR, the chemical shifts, integration, and coupling patterns of the proton signals provide a map of the hydrogen environments within the molecule. For instance, the aromatic protons of the aniline (B41778) and benzhydryl rings typically appear as complex multiplets in specific regions of the spectrum, while the methine proton of the benzhydryl group and the amine protons exhibit characteristic chemical shifts.
¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton. bhu.ac.in Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the identification of aromatic, aliphatic, and quaternary carbons. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment, offering valuable data for structural confirmation.
| ¹H NMR Data for N-benzylaniline (a related compound) | |
| Chemical Shift (δ) in ppm (CDCl₃, 300 MHz) | Multiplicity and Integration |
| 7.44-7.32 | (m, 5H) |
| 7.22 | (t, J = 8.0 Hz, 2H) |
| 6.76 | (t, J = 7.3 Hz, 1H) |
| 6.68 | (d, J = 8.0 Hz, 2H) |
| 4.38 | (s, 2H) |
| 4.06 | (s_br, 1H) |
Note: This data is for a structurally related compound, N-benzylaniline, and is provided for illustrative purposes. The specific chemical shifts for this compound may differ. Data sourced from supporting information of a mechanistic study. rsc.org
| ¹³C{¹H} NMR Data for N-benzylaniline (a related compound) | |
| Chemical Shift (δ) in ppm (CDCl₃, 300 MHz) | Carbon Type |
| 148.2, 139.5 | C |
| 129.3, 128.6, 127.5, 127.2, 117.6, 112.9 | CH |
| 48.4 | CH₂ |
Note: This data is for a structurally related compound, N-benzylaniline, and is provided for illustrative purposes. The specific chemical shifts for this compound may differ. Data sourced from supporting information of a mechanistic study. rsc.org
Advanced NMR Techniques for Stereochemical and Conformational Analysis
To delve deeper into the three-dimensional structure of this compound and its derivatives, researchers employ advanced NMR techniques. numberanalytics.com Multidimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing connectivity between different nuclei. numberanalytics.comipb.pt
COSY experiments reveal proton-proton coupling networks, helping to trace the connectivity within the aniline and benzhydryl ring systems.
HSQC provides one-bond correlation between protons and their directly attached carbons, aiding in the unambiguous assignment of both ¹H and ¹³C signals. ipb.pt
HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. ipb.pt This is particularly useful for connecting the benzhydryl moiety to the aniline ring and for assigning quaternary carbon signals.
Furthermore, Nuclear Overhauser Effect (NOE) experiments, in both 1D and 2D (NOESY) formats, are vital for determining the stereochemistry and conformational preferences of the molecule. ox.ac.uk By measuring the through-space interactions between protons, NOE data can elucidate the spatial arrangement of the phenyl rings and the conformation around the C-N bond. Computational methods are also increasingly used in conjunction with NMR data to refine structural and conformational assignments. mestrelab.com
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules, thereby offering precise molecular weight determination and elemental composition analysis. msesupplies.comarxiv.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of this compound. measurlabs.combioanalysis-zone.com Unlike standard mass spectrometry, HRMS can measure the m/z ratio to several decimal places, allowing for the determination of the exact molecular mass. bioanalysis-zone.com This high accuracy enables the calculation of the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass. bioanalysis-zone.com HRMS is frequently used to confirm the identity of newly synthesized batches of this compound and to characterize its derivatives and reaction products in complex mixtures. researchgate.netnih.gov
| HRMS Analysis Details | |
| Technique | High-Resolution Mass Spectrometry |
| Primary Information Obtained | Exact molecular mass, elemental composition |
| Key Advantage | High accuracy and precision in mass measurement |
| Application for this compound | Unambiguous identification and formula determination |
This table summarizes the key aspects of HRMS in the analysis of chemical compounds. msesupplies.commeasurlabs.combioanalysis-zone.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) for Complex Systems
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique particularly suited for the analysis of large molecules and complex systems that may involve this compound. bruker.comautobio.com.cn In this method, the analyte is co-crystallized with a matrix material. nih.gov A laser pulse desorbs and ionizes the matrix, which in turn transfers charge to the analyte molecules, typically generating singly charged ions. nih.gov The time it takes for these ions to travel through a flight tube to a detector is measured, which is proportional to their m/z ratio. nih.gov
This technique is valuable for characterizing systems where this compound is part of a larger assembly, such as in polymer chemistry or in the study of non-covalent interactions. bruker.commdpi.com Its speed and ability to handle complex mixtures make it a powerful tool for high-throughput screening and the analysis of reaction products involving this compound. bruker.comresearchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrations of covalent bonds within a molecule. mdpi.comamericanpharmaceuticalreview.com These techniques are highly effective for identifying the functional groups present in this compound.
In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the amine group, C-H stretching of the aromatic rings and the benzhydryl methine group, and C=C stretching vibrations within the aromatic rings. The positions and intensities of these bands provide strong evidence for the presence of these functional moieties. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. lu.se It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, provided these vibrations cause a change in the molecule's dipole moment. oup.comresearchgate.net This absorption is recorded as a spectrum, which serves as a unique molecular "fingerprint". rsc.org
For this compound, the IR spectrum is characterized by absorption bands corresponding to its key structural components: the amine (N-H) group, the aromatic rings (C-H and C=C), and the aliphatic C-H bond of the benzhydryl group.
Key expected IR absorption bands for this compound include:
N-H Stretching: The primary amine group (-NH₂) typically shows two distinct, medium-intensity bands in the 3550-3060 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. rsc.org
Aromatic C-H Stretching: The C-H bonds on the phenyl rings give rise to sharp, moderate to weak absorptions just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. rsc.org A weak absorption at 3025 cm⁻¹ has been noted in a related iron complex containing this compound. nih.gov
Aliphatic C-H Stretching: The single C-H bond on the benzhydryl carbon is expected to produce an absorption band in the 3000-2850 cm⁻¹ region. rsc.org
Aromatic C=C Stretching: The stretching vibrations within the aromatic rings produce a series of characteristic bands of variable intensity in the 1630-1475 cm⁻¹ region. rsc.org
N-H Bending: The scissoring vibration of the primary amine group typically appears as a medium to strong band between 1640-1550 cm⁻¹. rsc.org
C-N Stretching: The stretching of the carbon-nitrogen bond is expected in the 1250-1000 cm⁻¹ region. rsc.org
Aromatic C-H Out-of-Plane Bending: Strong absorption bands in the 900-690 cm⁻¹ region are indicative of the substitution pattern on the aromatic rings. rsc.org
Table 1: Expected Characteristic Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3550 - 3060 | Medium |
| Primary Amine | N-H Bend (Scissoring) | 1640 - 1550 | Medium - Strong |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium - Weak |
| Aromatic Ring | C=C Stretch | 1630 - 1475 | Variable |
| Aromatic Ring | C-H Out-of-Plane Bend | 900 - 690 | Strong |
| Aliphatic CH | C-H Stretch | 3000 - 2850 | Medium |
| Amine | C-N Stretch | 1250 - 1000 | Medium - Strong |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to IR spectroscopy. researchgate.net It is based on the inelastic scattering of monochromatic light, typically from a laser. whiterose.ac.uk When light interacts with a molecule, most of it is scattered elastically (Rayleigh scattering) at the same frequency. However, a small fraction is scattered inelastically (Raman scattering), with a shift in frequency that corresponds to the molecule's vibrational energy levels. researchgate.net For a vibration to be "Raman active," it must cause a change in the polarizability of the molecule's electron cloud. sci-hub.se
In this compound, the non-polar and symmetric bonds are particularly strong Raman scatterers. This makes Raman spectroscopy an excellent tool for characterizing the carbon skeleton. Key features expected in the Raman spectrum include:
Aromatic Ring Vibrations: The C=C stretching vibrations in the phenyl rings, which are strong in the IR spectrum, are also prominent in the Raman spectrum. A particularly strong and sharp band corresponding to the ring "breathing" mode is expected around 1000 cm⁻¹. acs.org
Symmetric C-C Stretching: The stretching of the C-C bonds linking the phenyl groups to the central methine carbon would be Raman active.
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are also observable in the Raman spectrum.
The principle of mutual exclusion states that for centrosymmetric molecules, vibrations that are Raman active are IR inactive, and vice versa. While this compound is not centrosymmetric, the complementary nature of the two techniques remains invaluable. For instance, the symmetric vibrations of the diphenylmethyl group may produce stronger and more easily identifiable signals in the Raman spectrum than in the IR spectrum. nih.gov
X-ray Diffraction (XRD) and Crystallography
Single Crystal X-ray Diffraction for Precise Molecular Structure Determination
Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the absolute structure of a molecule. mdpi.com This technique requires a high-quality, single crystal of the compound, ideally at least 0.02 mm in size. mdpi.com The crystal is mounted on a diffractometer and rotated in a monochromatic X-ray beam, producing a three-dimensional diffraction pattern. Analysis of this pattern allows for the unambiguous determination of the molecular structure, including stereochemistry and subtle conformational details. mdpi.comresearchgate.net
For this compound, SC-XRD would provide precise measurements of:
The bond lengths and angles of the entire molecule.
The crystal packing arrangement, revealing intermolecular interactions such as hydrogen bonds involving the amine group and van der Waals forces.
For example, in a study of a piperidine (B6355638) derivative formed from benzhydrylamine, SC-XRD analysis was crucial in confirming the cis stereochemistry and revealing that the bulky benzhydryl group occupies an equatorial position in the chair conformation of the piperidine ring. This highlights the power of SC-XRD in elucidating detailed three-dimensional structural information for complex molecules containing the benzhydryl moiety.
Table 2: Representative Crystallographic Data Obtained from Single Crystal X-ray Diffraction Data shown is for a related bis-amide compound, N-(4-methylphenyl)-2-(3-nitrobenzamide)benzamide, to illustrate typical parameters determined by SC-XRD.
| Parameter | Value / Description |
| Chemical Formula | C₂₁H₁₇N₃O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.896(3) |
| b (Å) | 7.9622(14) |
| c (Å) | 15.659(3) |
| β (°) | 102.131(7) |
| Volume (ų) | 1817.5(6) |
| Z (Formula units/cell) | 4 |
| Calculated Density (g/cm³) | 1.382 |
Powder X-ray Diffraction for Material Characterization
Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples (powders). Instead of a single diffraction pattern from one crystal orientation, PXRD produces a one-dimensional diffractogram showing intensity as a function of the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase.
The primary applications of PXRD in the study of this compound include:
Phase Identification: Comparing the experimental PXRD pattern of a synthesized batch to a reference pattern (either from a database or simulated from SC-XRD data) confirms the identity and purity of the bulk material.
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns, making it a key tool in identifying and characterizing polymorphism.
Quality Control: PXRD can be used to monitor the solid-state integrity of the material during processing and storage.
For instance, a series of PXRD patterns can be recorded as a sample is heated (Variable Temperature PXRD or VT-PXRD) to monitor for solid-state phase transformations or decomposition.
Time-Resolved Crystallography in Dynamic Studies
Time-resolved crystallography (TRC) is an advanced technique that allows researchers to observe molecular structures as they change over time, effectively creating a "molecular movie" of a chemical or biological process. This is achieved by initiating a reaction in a crystal (e.g., with a laser pulse) and then collecting diffraction data at very short, precise time delays.
Modern TRC experiments, such as time-resolved serial femtosecond crystallography (TR-SFX), use X-ray free-electron lasers (XFELs) to collect data from thousands of microcrystals on timescales ranging from femtoseconds to seconds. This enables the visualization of transient intermediates and short-lived excited states that are invisible to conventional static methods.
While no specific TRC studies on this compound have been reported, the technique could be applied to its derivatives to study:
Photochemical Reactions: Investigating the structural dynamics following photoexcitation.
Enzyme Catalysis: If a derivative of this compound acts as a substrate or inhibitor for an enzyme, TRC could be used to observe the structural changes in both the ligand and the protein during the enzymatic cycle.
Solid-State Reactions: Following the atomic-level changes that occur during a reaction in the crystalline state.
Electron Microscopy Techniques
Electron microscopy (EM) utilizes a beam of accelerated electrons to generate high-resolution images of a sample. Unlike spectroscopic and diffraction methods that provide chemical and structural information, EM techniques excel at visualizing the physical morphology, topography, and microstructure of materials. While not a primary tool for the routine molecular characterization of a small organic molecule like this compound, it becomes highly relevant when studying its crystalline habit, its formulation in composite materials, or its use as a monomer in polymerization.
Scanning Electron Microscopy (SEM) scans a focused electron beam across a sample's surface to produce images of its topography and morphology. For this compound, SEM could be used to:
Characterize the crystal habit (e.g., needles, plates, prisms) of the bulk powder.
Determine the particle size distribution and shape.
Observe the surface morphology of films or coatings made from polymers derived from aniline compounds. whiterose.ac.ukresearchgate.net Studies on other solid imine compounds have used SEM to reveal highly crystalline structures with distinct morphologies like acicular (needle-like) or stone-like forms.
Transmission Electron Microscopy (TEM) passes an electron beam through an ultrathin sample to create a high-resolution, two-dimensional projection image. Organic crystals are highly sensitive to damage from the electron beam, requiring specialized low-dose techniques and often cryogenic temperatures for analysis. oup.comsci-hub.se If applied to this compound, TEM could potentially:
Image the crystal lattice directly under high-resolution conditions, revealing lattice defects or dislocations.
Characterize the structure of nanomaterials incorporating the molecule. For example, TEM has been used to characterize Fe₃O₄-benzhydrylamine nanocomposites, providing information on their structure and the distribution of the organic component.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Morphological Analysis
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are fundamental techniques for morphological analysis, providing high-resolution images of a material's structure. thermofisher.compolymersolutions.com SEM visualizes the surface topography and composition by scanning it with a focused beam of electrons and detecting the resulting signals from the interaction. measurlabs.comqima-lifesciences.com It can produce three-dimensional-like images of the sample's surface. thermofisher.com
TEM, in contrast, transmits a beam of electrons through an ultra-thin specimen to form an image. measurlabs.comqima-lifesciences.com This allows for the observation of internal structures, such as crystal structure, defects, and morphology at the nanoscale. thermofisher.com Sample preparation for TEM is meticulous, often requiring the sample to be less than 150 nm thick to allow electron transmission. thermofisher.commeasurlabs.com For both techniques, non-conductive samples may be coated with a conductive layer to prevent charge buildup. measurlabs.com
In the context of a crystalline compound like this compound, SEM could be used to study the morphology of its crystals, such as their size, shape, and surface features. TEM could potentially reveal details about the internal crystal structure, including lattice defects or the arrangement of molecules in a crystalline lattice, provided a sufficiently thin sample could be prepared. polymersolutions.comsciety.org However, no such specific studies on this compound are documented.
Aberration-Corrected High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) for Microstructural Details
Aberration-corrected High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a specialized STEM technique that provides atomic-resolution images with contrast highly sensitive to the atomic number (Z-contrast) of the elements in the sample. wikipedia.orgjeol.com It involves scanning a focused electron probe across a sample and collecting electrons scattered at high angles using an annular detector. jeol.comsciencesconf.org
The key advantages of HAADF-STEM include:
Z-Contrast Imaging : The image intensity is approximately proportional to the square of the atomic number, making heavier atoms appear brighter. wikipedia.org This allows for straightforward compositional mapping at the atomic scale.
High Resolution : With aberration correctors, HAADF-STEM can achieve sub-angstrom resolution, enabling the direct visualization of individual atomic columns. jeol.comimr.ac.cn
Reduced Diffraction Effects : The collection of high-angle scattered electrons minimizes coherent diffraction effects, leading to more easily interpretable images. jeol.com
For a compound like this compound (C₁₉H₁₇N), which is composed of light elements (carbon, hydrogen, nitrogen), HAADF-STEM would offer limited Z-contrast between the constituent atoms. However, it could be invaluable for identifying the location of heavier atoms if this compound were part of a larger structure, such as a metal-organic framework or a catalyst support. researchgate.net No published research has applied HAADF-STEM to the study of this compound itself.
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to determine the local geometric and electronic structure of matter. wikipedia.orgspringernature.comansto.gov.au It involves tuning synchrotron-generated X-rays to the absorption edge of a specific element and measuring the absorption coefficient as a function of energy. wikipedia.orgnih.gov The resulting spectrum is typically divided into two regions: XANES and EXAFS. springernature.comesrf.fr
X-ray Absorption Near Edge Spectroscopy (XANES)
The X-ray Absorption Near-Edge Structure (XANES) region, also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), refers to the features at and just above the absorption edge. wikipedia.orgmpg.de This region provides information about the electronic state of the absorbing atom, including its oxidation state and coordination chemistry (e.g., site symmetry). nih.govesrf.fr The precise energy and shape of the edge are sensitive to the chemical environment and bonding of the target element. stanford.edu For this compound, XANES at the nitrogen K-edge could, in principle, provide insights into the local electronic environment of the nitrogen atom within the aniline group. However, no such experimental data has been reported.
Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy
The Extended X-ray Absorption Fine Structure (EXAFS) region consists of oscillations that appear well above the absorption edge. mpg.de These oscillations arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. mpg.de Analysis of the EXAFS signal can yield precise information about the local atomic environment around the absorbing atom, including:
Bond distances
Coordination numbers (the number of neighboring atoms)
The identity of neighboring atoms
This technique is particularly valuable for studying non-crystalline or amorphous materials where long-range order is absent. springernature.com For this compound, EXAFS studies at the nitrogen K-edge could theoretically determine the bond lengths to adjacent carbon atoms and provide information about the local structure around the amine group. As with XANES, no such studies specific to this compound are available.
Other Advanced Characterization Methodologies
Electrochemical Characterization Techniques
Electrochemical characterization techniques are pivotal for investigating the redox properties of molecules, providing insights into electron transfer processes, energy levels, and reaction mechanisms. For aromatic amines like this compound, cyclic voltammetry (CV) is the most common and informative technique. tandfonline.comnih.gov CV involves scanning the potential of an electrode and measuring the resulting current, revealing the potentials at which the molecule is oxidized or reduced.
While specific electrochemical studies on this compound are not prominent in the literature, extensive research on diphenylamine (B1679370) (DPA) and its derivatives provides a strong basis for predicting its behavior. tandfonline.comrsc.orgscirp.org The fundamental electrochemical process for these compounds is the oxidation of the secondary amine nitrogen, which typically proceeds through the formation of a cation radical. rsc.orgmdpi.com This process is often quasi-reversible or irreversible, depending on the stability of the generated radical and its tendency to undergo subsequent chemical reactions, such as dimerization. rsc.org
The electrochemical properties are highly sensitive to the nature of the substituents on the aromatic rings. The benzhydryl group on this compound is a bulky, electron-donating substituent. Its electron-donating nature is expected to lower the oxidation potential of the amine compared to unsubstituted diphenylamine, making it easier to remove an electron. nih.gov The steric bulk of the benzhydryl group may also influence the kinetics of subsequent reactions of the cation radical.
Key techniques and their applications include:
Cyclic Voltammetry (CV): Used to determine the oxidation potentials (Eₒₓ) and reversibility of the electron transfer process. Multiple oxidation potentials can be observed in complex derivatives, indicating several electron-donating units. nih.gov
Differential Pulse Voltammetry (DPV): A more sensitive technique than CV, often used for quantitative analysis and to resolve closely spaced redox events. nih.gov
Spectroelectrochemistry: This combines spectroscopy (e.g., UV-Vis) with electrochemistry to identify the species generated at different potentials, such as the cation radical intermediates formed during oxidation. scirp.org
The table below shows representative electrochemical data for related diphenylamine derivatives, illustrating the effect of different substituents on their redox properties.
| Compound | First Oxidation Potential (Eₒₓ¹) [V vs. Fc/Fc⁺] | HOMO Energy Level [eV] | Reference |
|---|---|---|---|
| p(DPN) (Polydiphenylamine) | 0.337 | -5.14 | tandfonline.com |
| p(TTN) (Polytriphenylamine) | 0.558 | -5.36 | tandfonline.com |
| TMD-1 (Iminodibenzyl derivative) | 0.45 | -4.85 | nih.gov |
| TMD-2 (Diphenylamine derivative) | 0.43 | -4.83 | nih.gov |
Data is extracted from studies on related polymer and small molecule derivatives. Eₒₓ¹ is the first oxidation potential, and HOMO (Highest Occupied Molecular Orbital) energy levels are often calculated from these values. nih.gov The ferrocene/ferrocenium (Fc/Fc⁺) couple is a common internal standard.
Multidimensional Mapping Techniques for Spatial Properties
Multidimensional mapping in a chemical context refers to techniques that determine the precise three-dimensional arrangement of atoms within a molecule and how molecules pack together in a solid. The premier technique for this purpose is single-crystal X-ray diffraction (XRD). By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a detailed map of electron density and thus infer atomic positions, bond lengths, bond angles, and torsional angles with high precision.
While the crystal structure of this compound itself is not publicly available, numerous structures of closely related benzhydryl derivatives have been reported, providing a clear picture of the spatial characteristics of this functional group. researchgate.netresearchgate.netnih.govjst.go.jpuomphysics.net These studies consistently show the piperazine (B1678402) or other rings adopting stable conformations, such as a chair form, and provide detailed geometric data. researchgate.netjst.go.jpuomphysics.net
The data obtained from an XRD study is comprehensive and includes:
Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.
Space Group: The mathematical description of the symmetry elements present in the crystal.
Atomic Coordinates: The (x, y, z) position of each atom in the unit cell.
Conformational Details: Torsion angles that describe the spatial relationship between different parts of the molecule, such as the twist of the phenyl rings of the benzhydryl group.
Below is a representative interactive table of crystal data for a related compound, 1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine, which illustrates the type of spatial information obtained. researchgate.net
| Parameter | Value |
|---|---|
| Empirical Formula | C₂₃H₂₃N₃O₄S |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 13.1120(9) |
| b (Å) | 21.4990(9) |
| c (Å) | 16.655(1) |
| β (°) | 111.352(2) |
| Volume (ų) | 4372.7(4) |
| Z (Molecules per unit cell) | 8 |
This crystallographic data provides the definitive spatial map of the molecule in the solid state, forming the basis for understanding intermolecular interactions and for computational modeling studies.
In Situ and Operando Characterization for Reaction Monitoring
Understanding reaction mechanisms and kinetics requires observing chemical transformations as they occur. In situ (in the reaction vessel) and operando (while operating) characterization techniques are powerful tools for real-time monitoring of reactions, allowing for the detection of transient intermediates and the tracking of reactant and product concentrations. chemrxiv.orgchemrxiv.org
For a compound like this compound, these techniques would be invaluable for studying both its synthesis and its subsequent reactions. The synthesis of this compound typically involves the N-alkylation of aniline with a benzhydryl source, such as diphenylmethanol. fishersci.co.ukrsc.org This is a C-N bond formation reaction. researchgate.net
Potential applications of these techniques in this compound research include:
In Situ Infrared (IR) Spectroscopy: Techniques like ReactIR™ can monitor the progress of a synthesis reaction in real-time. mt.com By inserting an IR probe into the reaction flask, one could track the disappearance of the N-H stretching vibration of the aniline reactant and the appearance of bands corresponding to the this compound product. researchgate.net This allows for precise determination of reaction endpoints and kinetic analysis.
Operando Spectroelectrochemistry: This technique combines UV-Vis or Raman spectroscopy with electrochemical measurements, such as cyclic voltammetry. It would be ideal for studying the oxidation of this compound. As the potential is scanned, simultaneous spectroscopic measurements could identify the formation and decay of the cation radical and any subsequent products, providing direct evidence for the proposed electrochemical mechanism. scirp.org Research on the electropolymerization of diphenylamine has successfully used in situ UV-Vis spectroelectrochemistry to identify intermediates formed through the cross-reaction of cation radicals. scirp.org
Operando Catalysis Studies: If this compound were used as a ligand in a catalytic system, operando spectroscopy could be used to probe the catalyst's active state during the reaction. researchgate.netdigitellinc.com For example, by monitoring the catalyst under reaction conditions, one could observe changes in the ligand's coordination or electronic state, providing crucial insights into the catalytic cycle.
These advanced monitoring techniques bridge the gap between static analysis and dynamic chemical processes, offering a more complete understanding of the chemical behavior of this compound.
Theoretical and Computational Chemistry Studies on 4 Benzhydrylaniline Systems
Quantum Chemical Calculations
Quantum chemical calculations, rooted in quantum mechanics, are used to determine the electronic structure of molecules. northwestern.eduuleth.ca By solving the Schrödinger equation, these methods can predict various molecular properties. kuleuven.benorthwestern.edu Density Functional Theory (DFT) is a widely used quantum chemical method that focuses on the electron density to calculate properties, offering a balance of accuracy and computational cost for molecules of moderate size. uleth.ca
Electronic Structure Analysis, including Molecular Orbitals and Bonding
Electronic structure analysis involves examining how electrons are arranged within a molecule. This includes the study of molecular orbitals (MOs), which are mathematical functions describing the wave-like behavior and location of electrons in a molecule. wikipedia.orgbyjus.com Molecular orbitals are typically formed by combining atomic orbitals from the constituent atoms. wikipedia.orgbyjus.com Bonding molecular orbitals have lower energy and concentrate electron density between nuclei, contributing to chemical bonds, while antibonding orbitals have higher energy and reduced electron density between nuclei. byjus.comlibretexts.orgopentextbc.ca Analyzing the shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into a molecule's reactivity and electronic transitions. nih.gov The energy gap between HOMO and LUMO, known as the band gap, is an important indicator of electronic properties. nih.gov
Potential Energy Surface Analysis and Reaction Pathway Elucidation
A potential energy surface (PES) is a conceptual landscape that represents the energy of a molecular system as a function of the positions of its nuclei. libretexts.orgyoutube.com Critical points on the PES correspond to stable structures (minima) and transition states (saddle points) that represent the highest energy point along a reaction pathway connecting reactants and products. libretexts.orgq-chem.com Computational methods can be used to explore the PES, identify minima and transition states, and elucidate reaction pathways. youtube.comnih.govdur.ac.uk Analyzing the PES helps in understanding reaction mechanisms, predicting reaction rates, and identifying possible products. libretexts.orgnih.govresearchgate.net In some cases, a single transition state can lead to multiple products through a reaction pathway bifurcation, where the reaction path splits after the transition state. nih.gov
Prediction of Spectroscopic Signatures (e.g., NMR, IR)
Quantum chemical calculations can predict various spectroscopic parameters, which can be compared with experimental data for validation and structural assignment. Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. q-chem.comyoutube.com Computational methods can calculate vibrational frequencies and intensities, generating a theoretical IR spectrum. q-chem.com Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules by probing the magnetic environments of atomic nuclei. youtube.comlibretexts.org Computational chemistry can predict NMR parameters such as chemical shifts and coupling constants, aiding in the interpretation of experimental NMR spectra and structure elucidation. q-chem.comnmrdb.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system by solving Newton's equations of motion for each atom. nih.govmdpi.com These simulations provide insights into the dynamic behavior of molecules, including conformational changes, interactions, and assembly processes. nih.govnih.govdovepress.com MD simulations can capture the atomic positions and motions over time, offering a detailed view of molecular behavior in various environments, such as in solution or at interfaces. nih.govunimi.it
Conformational Analysis and Dynamic Behavior
Conformational analysis studies the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds. mdpi.com MD simulations allow for the exploration of the conformational space of a molecule over time, revealing the relative stabilities of different conformers and the transitions between them. dovepress.commdpi.com This dynamic behavior is crucial for understanding a molecule's flexibility and how it interacts with its environment or other molecules. mdpi.comalooba.com
Intermolecular Interactions and Self-Assembly Processes
Intermolecular interactions, such as hydrogen bonding, pi-pi stacking, and van der Waals forces, play a critical role in determining the properties of molecular systems and their ability to self-assemble. nih.govlmaleidykla.ltchemrxiv.org MD simulations can explicitly model these interactions and provide insights into their strength and dynamics. nih.govrsc.org Self-assembly is a process where molecules spontaneously organize into ordered structures. nih.govlmaleidykla.ltchemrxiv.org MD simulations can simulate the self-assembly of molecules, revealing the mechanisms and driving forces behind the formation of aggregates, supramolecular structures, or interfaces. nih.govlmaleidykla.ltnih.gov Analyzing the intermolecular interactions during the simulation helps to understand how the molecular structure influences the resulting assembled architecture. chemrxiv.orgrsc.org
Computational Catalysis Research
Computational catalysis research utilizes theoretical methods to investigate catalytic processes, aiming to understand reaction pathways, transition states, and the role of catalysts at a molecular level. This understanding can guide the design of more efficient and selective catalytic systems.
Mechanistic Insights into Catalytic Cycles
Computational methods, such as Density Functional Theory (DFT), are widely used to elucidate the detailed steps involved in catalytic cycles. By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the potential energy surface of a reaction and identify the most favorable pathways. This allows for a deeper understanding of why a catalyst is effective and which steps are rate-determining. rsc.orgnih.gov For a molecule like 4-Benzhydrylaniline, computational studies could explore its potential involvement in catalytic reactions, either as a reactant, product, ligand, or even a catalyst itself, by mapping out the energy profiles of proposed reaction mechanisms. The energetic span model, for instance, provides a framework to evaluate the efficiency of a catalytic cycle from theoretical energy profiles, identifying key transition states and intermediates that determine the turnover frequency (TOF). nih.gov
Computational studies can provide insights into various aspects of catalytic cycles, including:
Activation energies of elementary steps.
Structures of intermediates and transition states.
Influence of substituents or reaction conditions on the mechanism.
Rational Design of Novel Catalytic Systems
Computational studies contribute significantly to the rational design of new catalysts and catalytic systems. By understanding the fundamental principles governing catalytic activity and selectivity, computational chemists can propose modifications to existing catalysts or design entirely new ones with desired properties. nih.govcreative-biostructure.com This can involve tailoring the electronic and steric properties of a catalyst or ligand to favor a specific reaction pathway or stereochemical outcome. rsc.orgnih.gov
For systems involving this compound, computational design could focus on:
Designing catalysts that facilitate reactions involving the benzhydryl or aniline (B41778) moieties.
Developing ligands based on the this compound structure for metal-catalyzed transformations.
Predicting the activity and selectivity of designed catalytic systems before experimental synthesis. nih.govcreative-biostructure.commdpi.com
Computational protein design, for example, has been used to create artificial enzymes with novel catalytic activities, highlighting the power of computational approaches in designing functional molecules for catalysis. mdpi.comnih.gov
Computational Materials Science Applications
Computational materials science focuses on using computational methods to understand, predict, and design materials with specific properties. This field is crucial for accelerating the discovery and development of new functional materials. hilarispublisher.comillinois.eduamazon.com
Predictive Modeling of Material Properties
Computational modeling allows researchers to predict various properties of materials based on their composition and structure. hilarispublisher.comtricliniclabs.comnih.govarxiv.org Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can be used to simulate the behavior of materials at the atomic and molecular scales. hilarispublisher.com These simulations can predict properties like electronic band gaps, mechanical strength, thermal stability, and optical properties. hilarispublisher.com
While specific applications for this compound as a bulk material were not found, computational methods could be used to predict properties of materials incorporating this compound, such as:
Predicting the electronic or optical properties of organic semiconductors containing this compound units.
Modeling the mechanical properties of polymers or composites where this compound is a component.
Simulating the behavior of this compound within crystal structures to predict properties like density or stability. hilarispublisher.comtricliniclabs.comnih.govarxiv.org
Machine learning algorithms are increasingly integrated into computational materials science to analyze large datasets and accelerate the prediction of material properties. hilarispublisher.comnih.govarxiv.orgai4am.netyoutube.com
Rational Design of Functional Materials
Beyond prediction, computational methods enable the rational design of materials with tailored functionalities. nih.govhilarispublisher.comrsc.org By understanding the relationship between material structure and properties, computational approaches can guide the synthesis of materials for specific applications. creative-biostructure.comhilarispublisher.com This involves designing materials at the molecular or nanoscale level to achieve desired bulk properties. nih.govrsc.org
For this compound, rational design could involve:
Designing organic electronic materials where this compound's electronic structure contributes to conductivity or light emission.
Developing responsive materials where the inclusion of this compound allows for changes in shape or properties upon external stimuli. numberanalytics.com
Designing materials for chemical sensing or separation based on the interactions of this compound with target molecules. rsc.org
Computational approaches, including computational protein design, have demonstrated success in designing functional biomaterials, illustrating the potential for designing complex functional materials using computational tools. nih.gov
Chemometrics and Advanced Data Analysis in Benzhydrylaniline Research
Chemometrics involves the application of mathematical and statistical methods to analyze chemical data. ondalys.frku.dkresearchgate.net In the context of research involving benzhydrylaniline or its derivatives, chemometrics and advanced data analysis techniques can be invaluable for extracting meaningful information from complex datasets. ondalys.frku.dk
These techniques can be applied to various aspects of research, such as:
Analyzing spectroscopic data (e.g., NMR, IR, Mass Spectrometry) of benzhydrylaniline compounds to identify structural features or analyze mixtures. ondalys.frku.dk
Developing quantitative structure-property relationships (QSPR) or quantitative structure-activity relationships (QSAR) to correlate the structural features of benzhydrylaniline derivatives with their predicted properties or activities.
Optimizing synthetic routes for this compound through the analysis of reaction parameters and yields.
Identifying patterns and trends in large datasets generated from high-throughput screening of benzhydrylaniline derivatives for specific applications. ondalys.frku.dkqresearchsoftware.comreddit.com
Advanced data analysis techniques, including machine learning, are increasingly used in conjunction with chemometrics to handle large and complex chemical datasets, enabling more sophisticated analysis and predictive modeling. nih.govarxiv.orgyoutube.comondalys.frqresearchsoftware.comreddit.com
Here is an example of how data analysis might be presented, illustrating a hypothetical scenario in benzhydrylaniline research:
| Experiment | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) |
| 1 | Ethanol | 70 | 5 | 85 |
| 2 | Ethanol | 80 | 5 | 90 |
| 3 | Toluene | 70 | 5 | 78 |
| 4 | Toluene | 80 | 5 | 88 |
| 5 | Ethanol | 70 | 10 | 88 |
| 6 | Ethanol | 80 | 10 | 93 |
Note: This table presents hypothetical data for illustrative purposes only and is not based on specific research findings for this compound.
Chemometric methods like Principal Component Analysis (PCA) or Partial Least Squares (PLS) could be used to explore the relationships between the experimental parameters (solvent, temperature, catalyst loading) and the outcome (yield) in such a dataset, helping to identify the most influential factors and potentially optimize the reaction conditions. ondalys.frku.dkresearchgate.net
Integration of Machine Learning and Large Language Models in Chemical Research
Theoretical and computational chemistry play a crucial role in understanding and predicting chemical phenomena, including molecular structures, properties, and reaction mechanisms. This field leverages principles from quantum mechanics, statistical mechanics, and classical physics, employing various computational techniques such as ab initio methods, Density Functional Theory (DFT), and molecular dynamics simulations to study complex chemical systems openaccessjournals.com.
The advent of machine learning (ML) and large language models (LLMs) is significantly impacting computational and theoretical chemistry, revolutionizing the approach to chemical discovery and analysis uio.noresearchgate.net. These data-driven methods enable the prediction of molecular and materials properties with increasing accuracy, often surpassing traditional computational methods for certain tasks and allowing for the exploration of vast chemical spaces that were previously intractable nih.govmit.edu. Applications of ML in this domain include predicting reaction outcomes, studying biomolecular systems, designing new materials, and accelerating the discovery process by factors of 1000 or more mit.eduimperial.ac.ukmit.edu. LLMs are also being explored for automating scientific tasks, including literature research, hypothesis generation, and interacting with computational methods rochester.edu.
Applications and Functionalization in Advanced Materials Science and Catalysis
Functional Materials Development
The unique structural characteristics of 4-Benzhydrylaniline, featuring a bulky, three-dimensional benzhydryl group attached to an aniline (B41778) moiety, make it a valuable building block in the development of advanced functional materials. Its influence extends across polymer science, optoelectronics, and the creation of smart and supramolecular materials.
Role in Polymer Science, including radiation-sensitive polymers and 2D polymers
The incorporation of bulky substituents like the benzhydryl group into polymer structures is a known strategy to enhance thermal stability and influence polymer morphology. In the field of catalysis for polymerization, ligands derived from benzhydryl-substituted anilines have demonstrated significant advantages.
Research Findings:
Nickel (II) complexes featuring ligands derived from 2,6-dibenzhydryl-anilines have been synthesized and studied for their role in ethylene (B1197577) polymerization. sci-hub.se These catalysts, when activated by a co-catalyst like methylaluminoxane (B55162) (MAO), show high activity. sci-hub.se The presence of the sterically demanding benzhydryl groups on the aniline ring enhances the thermal stability of the resulting nickel precatalysts, which often leads to the production of polymers with higher molecular weights, a desirable trait that is challenging to achieve at elevated temperatures. acs.org
For instance, 2-iminopyridylnickel complexes, which are effective for ethylene polymerization, typically suffer from decomposition at higher temperatures. acs.org However, modifying the 2-iminopyridyl ligands with benzhydryl-substituted anilines has been shown to improve both the catalytic activity and the thermal stability of the complexes. acs.org Similarly, novel phenoxyimine-based Schiff base ligands incorporating a benzhydryl group have been used to create mononuclear nickel(II) complexes. ccspublishing.org.cn These complexes act as effective homogeneous catalysts for norbornene polymerization, achieving good catalytic activity up to 1.913×10⁷ g of PNB (mol of Ni)⁻¹ h⁻¹. ccspublishing.org.cn
While direct studies on polyimides synthesized from this compound are not prevalent in the provided results, polyimides are a class of high-performance polymers known for their exceptional thermal, chemical, and mechanical resistance. wikipedia.orgazom.com They are typically synthesized via a two-step method involving the reaction of a dianhydride and a diamine. azom.comvt.edu The properties of the final polyimide are heavily influenced by the chemical structure of these monomers. vt.edumdpi.com The incorporation of bulky, non-linear groups is a strategy used to modify polymer properties, suggesting that diamine derivatives of this compound could be potential monomers for creating polyimides with specific characteristics. wikipedia.orgmdpi.com
The development of two-dimensional polymers (2DPs) represents a significant frontier in materials science, creating sheet-like monomolecular macromolecules. azom.com The synthesis of these materials can be directed by the structure of the monomer building blocks. nih.gov While a direct synthesis of a 2D polymer from this compound is not detailed, related structures highlight the potential utility of the benzhydryl motif. For example, α-diimine ligands derived from 2,6-dibenzhydryl-N-(2-aryliminoacenaphthylenylidene)-4-chloroaniline have been prepared for synthesizing nickel complexes used in polymerization. sci-hub.se
There is currently limited specific information linking this compound to the development of radiation-sensitive polymers.
Table 6.1: Ethylene Polymerization using Benzhydryl-Substituted Nickel Catalysts
| Pre-catalyst | Al/Ni Ratio | Temperature (°C) | Activity (10⁶ g/(mol(Ni)·h)) |
|---|---|---|---|
| C1 (X=Br, R=H) | 1000 | 30 | 1.87 |
| C1 (X=Br, R=H) | 1000 | 50 | 3.32 |
| C2 (X=Br, R=o-Me) | 1000 | 50 | 1.92 |
| C3 (X=Br, R=o-Et) | 1000 | 50 | 1.25 |
| C6 (X=Cl, R=H) | 1000 | 50 | 2.56 |
Data sourced from a study on 2,6-dibenzhydryl-N-(2-phenyliminoacenaphthylenylidene)-4-chloroanilines and their nickel halide complexes. sci-hub.se
Optoelectronic Materials, such as Organic Light-Emitting Diodes (OLEDs)
In the field of optoelectronics, particularly in Organic Light-Emitting Diodes (OLEDs), the design of charge-transporting materials is crucial for device efficiency and longevity. rsc.orgrsc.org Hole-Transporting Materials (HTMs) facilitate the movement of positive charge carriers (holes) from the anode to the emissive layer. nih.gov
The molecular structure of the HTM plays a critical role in its performance. Materials based on aryl-amines, such as triphenylamine (B166846) and its derivatives, are widely used as HTMs due to their excellent hole-injection and transport properties. nih.gov The introduction of bulky, non-planar groups, such as the benzhydryl group, into the molecular architecture of HTMs is a key strategy to prevent crystallization and ensure the formation of stable, amorphous films, which is vital for the operational stability of OLED devices.
A patent for organic bipolar semiconductors discloses a carbazole (B46965) derivative, 6-Benzhydryl-3',6'-di-tert-butyl-9-ethyl-9H-3,9'-bicarbazole, which is utilized as a hole-transporting material in Thermally Activated Delayed Fluorescence (TADF)-based OLEDs. epo.org This highlights the utility of the benzhydryl moiety in materials designed for high-performance OLEDs. While this example is a bicarbazole derivative, it underscores the principle that incorporating a benzhydryl group can be a viable strategy for developing effective HTMs. The bulky nature of the benzhydryl group helps to create steric hindrance, which can disrupt intermolecular packing and promote the formation of morphologically stable amorphous thin films. nih.gov
Table 6.2: Key Properties of Hole-Transporting Materials for OLEDs
| Property | Desired Characteristic | Role of Bulky Groups (e.g., Benzhydryl) |
|---|---|---|
| Morphological Stability | Amorphous (non-crystalline) thin film | Prevents crystallization, enhances device lifetime. |
| Thermal Stability | High glass transition temperature (Tg) | Ensures stability during device operation and fabrication. |
| Solubility | Good solubility in common organic solvents | Facilitates solution-based processing of devices. |
| Ionization Potential | Appropriate HOMO level for efficient hole injection | Aligns with the anode and emissive layer for low energy barriers. nih.gov |
This table summarizes general desired properties for HTMs. rsc.orgrsc.orgnih.gov
Smart Materials and Sensor Development
Smart materials are designed to respond to external stimuli, such as the presence of a chemical species, in a controllable and often reversible manner. Fluorescent chemosensors are a prime example of smart materials, where the presence of a target analyte triggers a change in fluorescence intensity or color.
A novel acridine-based fluorescent probe, designated BK, has been synthesized for the detection of hypochlorite (B82951) (ClO⁻). sci-hub.se This sensor incorporates a benzhydryl group, demonstrating the utility of this moiety in the design of functional sensor molecules. sci-hub.se The synthesis involves linking an acridine (B1665455) fluorophore with benzhydryl isothiocyanate. sci-hub.se
Sensor Performance:
The sensor BK exhibits a "turn-off" response, showing significant fluorescence quenching specifically in the presence of ClO⁻ over other reactive oxygen species and common anions. sci-hub.se This selectivity is crucial for its application in complex biological and environmental samples. The detection mechanism was confirmed through ESI-mass spectrometry and theoretical calculations. sci-hub.se
Key Findings:
Analyte: Hypochlorite (ClO⁻)
Response: Fluorescence quenching ("turn-off")
Detection Limit: 7.65 μM sci-hub.se
Applications: The probe has been successfully used to quantify ClO⁻ in real-world water samples and for fluorescence imaging of hypochlorite in zebrafish, demonstrating its practical utility in both environmental monitoring and biological systems. sci-hub.se
This research exemplifies how the benzhydryl group can be incorporated into more complex molecular architectures to create highly specific and sensitive smart materials for chemical sensing.
Table 6.3: Performance of Benzhydryl-Containing Fluorescent Sensor BK
| Parameter | Value/Observation | Reference |
|---|---|---|
| Target Analyte | Hypochlorite (ClO⁻) | sci-hub.se |
| Sensing Mechanism | Fluorescence Quenching | sci-hub.se |
| Detection Limit | 7.65 μM | sci-hub.se |
| Selectivity | High selectivity over other reactive oxygen species and anions | sci-hub.se |
| Validated Applications | Quantification in water samples, Imaging in zebrafish | sci-hub.se |
Supramolecular Materials and Architectures
Supramolecular chemistry involves the design of complex, functional chemical systems formed by the association of molecules through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.govmdpi.com The shape and functionality of the constituent molecules act as a blueprint for their spontaneous self-assembly into well-defined architectures. nih.gov
The this compound molecule possesses structural features conducive to its use in supramolecular chemistry. The flat, aromatic aniline ring can participate in π-π stacking interactions, while the N-H group can act as a hydrogen bond donor. The most prominent feature, the bulky and non-planar benzhydryl group, can significantly influence the self-assembly process. It can act as a steric director, preventing simple, dense packing and potentially leading to the formation of porous or cage-like structures.
While specific studies detailing the self-assembly of this compound itself are limited in the provided results, related systems offer insight. For example, a supporting information document mentions N-benzhydrylaniline in the context of a Co-URJC-4 material, which is described as a coordination polymer. google.com Coordination polymers are a class of supramolecular materials where metal ions are linked by organic ligands to form extended networks. uni-regensburg.de The use of bulky ligands is a common strategy to control the dimensionality and topology of these networks.
Catalysis
The field of catalysis heavily relies on the design of ligands that coordinate to a metal center, modulating its reactivity and selectivity. This compound and its derivatives have emerged as important precursors for ligands in homogeneous catalysis, particularly for polymerization and hydrogenation reactions. The bulky benzhydryl substituent plays a crucial role in enhancing catalyst stability and influencing the properties of the resulting products.
Polymerization Catalysis: As discussed in section 6.1.1, nickel complexes bearing ligands derived from benzhydryl-substituted anilines are highly effective catalysts for olefin polymerization. sci-hub.seacs.org Research has shown that 2-iminopyridylnickel complexes modified with bulky benzhydryl groups exhibit enhanced thermal stability, allowing polymerization reactions to be conducted at higher temperatures without significant catalyst decomposition. acs.org This leads to the production of high molecular weight polymers. For example, a series of 2,6-dibenzhydryl-N-(2-phenyliminoacenaphthylenylidene)-4-chloroanilines were used to synthesize nickel halide complexes that, upon activation with MAO, showed high activity for ethylene polymerization. sci-hub.se Similarly, zirconium complexes with bis(phenoxy-imine) ligands containing bulky o-bis(aryl)methyl-substituted aniline groups have been synthesized for ethylene polymerization. ccspublishing.org.cn
Hydrogenation and Other Catalytic Reactions: The development of efficient catalysts for hydrogenation—the addition of hydrogen across a double bond—is a cornerstone of synthetic chemistry. illinois.edursc.org Research into magnesium pincer complexes has identified them as potential catalysts for the hydrogenation of imines and N-heteroarenes. nih.gov While this study does not use this compound directly, it highlights the importance of ligand design in main-group metal catalysis. nih.gov
More directly, N-arylation reactions, which form carbon-nitrogen bonds, have been achieved using nickelaelectrocatalysis. This method can couple various aryl halides with weak N-nucleophiles, including anilines and imines. acs.org In one instance, the arylation of benzophenone (B1666685) imine could be selectively controlled to produce either the corresponding imine or, after reduction, the N-benzhydryl aryl amine. acs.org This demonstrates a synthetic route where the benzhydryl amine structure is the final product of a catalytic process.
Table 6.4: Applications of Benzhydryl-Aniline Derivatives in Catalysis
| Catalytic Application | Metal Center | Ligand Type Derived from Benzhydryl-Aniline | Key Finding | Reference(s) |
|---|---|---|---|---|
| Ethylene Polymerization | Nickel | 2-Iminopyridyl | Enhanced thermal stability and activity; produces high molecular weight polymers. | acs.org |
| Ethylene Polymerization | Nickel | α-Diimine | High catalytic activity for ethylene polymerization. | sci-hub.se |
| Norbornene Polymerization | Nickel | Phenoxyimine-based Schiff Base | Good catalytic activity (up to 1.913×10⁷ g PNB/mol Ni·h). | ccspublishing.org.cn |
| C-N Cross-Coupling | Nickel | (Used as substrate) | Nickelaelectrocatalysis can form N-benzhydryl aryl amines from benzophenone imine. | acs.org |
Role of Benzhydrylamine Derivatives in Catalytic Processes
Benzhydrylamine derivatives are instrumental in various catalytic processes, often serving as ligands or key intermediates. The steric and electronic properties of the benzhydryl group can influence the stereoselectivity of asymmetric reactions. For instance, benzhydryl-protected aziridines, formed through reactions involving benzhydryl imines, are versatile intermediates in organic synthesis. These aziridines can undergo a variety of transformations, including deprotection and reductive ring-opening, providing access to a range of nitrogen-containing molecules.
In the realm of transfer hydrogenation, catalysts generated in situ from ruthenium (II) compounds and α-amino-benzimidazole derivatives have demonstrated high activity in the reduction of ketones. sioc-journal.cn The efficiency of these catalysts highlights the importance of the ligand structure, with derivatives containing a primary amine group showing the highest turnover frequency. sioc-journal.cn
Furthermore, the hydrogenation of benzofuran (B130515) derivatives to dihydrobenzofurans can be effectively catalyzed by ruthenium nanoparticles immobilized on a Lewis-acid-functionalized support. researchgate.net This heterogeneous catalytic system showcases the versatility of benzhydrylamine-related structures in facilitating challenging transformations.
Development of New Catalytic Systems and Methodologies
The quest for more efficient and sustainable chemical transformations has driven the development of novel catalytic systems and methodologies, with this compound derivatives playing a notable role. A one-pot cascade catalytic hydrogenation process has been developed to produce enantioenriched octahydrobenzofurans, utilizing a dual-catalytic system. nih.gov This sequential process employs a chiral ruthenium carbene catalyst and an achiral rhodium catalyst, which is generated in situ, demonstrating a sophisticated approach to controlling reactivity and stereoselectivity. nih.gov
Innovations also extend to the synthesis of the catalysts themselves. For example, a simple and efficient one-pot synthesis of 4-alkylquinoline derivatives has been achieved through the reaction of anilines with alkyl vinyl ketones on a silica (B1680970) gel surface impregnated with indium (III) chloride, facilitated by microwave irradiation. rsc.org This solvent-free method offers operational simplicity and high yields. rsc.org Similarly, the Biginelli reaction, a multicomponent reaction for synthesizing 3,4-dihydropyrimidin-2(1H)-ones, can be catalyzed by inexpensive and non-toxic benzoic acid, providing a greener alternative to traditional acid catalysts. researchgate.net
The development of innovative catalysts for the hydrogenation of bio-oil derivatives is another area of active research. yzu.edu.cn Strategies include enhancing the stability of iron-based catalysts by incorporating noble metals and utilizing hydrogen spillover on non-reducible supports to improve hydrodeoxygenation rates. yzu.edu.cn These advancements point towards the rational design of multifunctional heterogeneous catalysts. yzu.edu.cn
Photocatalysis and Redox Catalysis Applications
Photocatalysis and redox catalysis have emerged as powerful tools in organic synthesis, enabling reactions under mild conditions. uantwerpen.be These processes often involve single electron transfer (SET) events initiated by visible light, leading to the formation of reactive radical intermediates. beilstein-journals.org this compound derivatives can participate in such reactions. For example, in dual nickel/photoredox catalysis, the combination of a nickel catalyst and a photoredox catalyst, such as an iridium complex, allows for a wide range of C-C and C-heteroatom cross-coupling reactions. nih.gov
Organic dyes have also gained prominence as photoredox catalysts due to their tunable electronic properties. beilstein-journals.org They can generate reactive intermediates through various pathways, including oxidative and reductive quenching cycles. beilstein-journals.org For instance, the organic dye 4CzIPN has been used to generate alkyl radicals from 4-alkyl-1,4-dihydropyridines in a metallaphotoredox protocol. beilstein-journals.org
Enzyme-Mimetic Catalysis and Bio-Inspired Systems
The principles of enzymatic catalysis, characterized by high efficiency and selectivity, have inspired the design of artificial catalysts. mdpi.com Enzyme-mimetic systems often aim to replicate the structure and function of natural enzyme active sites. ntu.edu.sg This can involve the self-assembly of molecules to create a microenvironment that facilitates a specific chemical transformation. ntu.edu.sg
For example, peptide self-assembly can be used to mimic the active sites of metalloenzymes. ntu.edu.sg A triblock polypeptide designed with an oligohistidine block can chelate copper ions and, through self-assembly, form structures that exhibit Fenton-type chemistry, converting hydrogen peroxide into hydroxyl radicals. ntu.edu.sg This demonstrates the potential of bio-inspired systems in catalysis.
The concept of enzyme mimicry also extends to the use of chiral aldehydes in catalysis, which can mimic biological processes like amino acid metabolism. These catalysts can activate substrates and control stereoselectivity, often in combination with transition metals to form multifunctional catalytic systems. The development of artificial catalysts based on peptide amphiphiles decorated with the functional groups of a catalytic triad (B1167595) has also shown promise, exhibiting enzyme-like kinetic profiles. nih.gov
Host-Guest Chemistry and Molecular Recognition Phenomena
Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of complexes between two or more molecules or ions held together by non-covalent interactions. wikipedia.orgnumberanalytics.com These interactions, which include hydrogen bonding, van der Waals forces, and hydrophobic effects, are responsible for the phenomenon of molecular recognition, where a host molecule selectively binds to a specific guest molecule. wikipedia.orgnih.gov
The principles of host-guest chemistry are fundamental to many biological processes, such as enzyme-substrate interactions, and have applications in areas like drug delivery and sensing. numberanalytics.comnih.gov Host molecules are typically larger structures with cavities or binding sites that are complementary in shape and size to the guest. wikipedia.org Common examples of host molecules include cyclodextrins, calixarenes, crown ethers, and cucurbiturils. fiveable.me
The binding affinity in host-guest systems can be quantified by thermodynamic parameters such as the association constant (Ka). nih.gov The study of these interactions, often at interfaces, provides insights into the fundamental principles governing molecular recognition and self-assembly. nih.govmdpi.com Two-dimensional porous networks formed through self-assembly on surfaces can act as hosts for trapping guest molecules, with potential applications in biocatalysis and nanoscale patterning. mdpi.com
Design of Molecular Devices and Nanoscience Applications
The ability to manipulate matter at the molecular level has led to the development of molecular devices and machines, a key area of nanoscience. tcd.ie These nanoscale structures are designed to perform specific functions, often by undergoing controlled changes in their conformation or position in response to external stimuli such as light or chemical reactions. tcd.ie
Molecular nanotechnology aims to manufacture objects with atomic precision, with potential applications ranging from molecular computers to advanced medical therapies. nih.gov The "bottom-up" approach, which involves the self-assembly of molecular components, is a powerful strategy for building these complex structures. tcd.ienih.gov
Examples of molecular devices include molecular shuttles, where a ring-like molecule moves between different binding sites on a linear "axle," and molecular motors that can rotate in a specific direction. tcd.ieslideshare.net The development of these nanomachines relies heavily on the principles of supramolecular chemistry and our understanding of non-covalent interactions. tcd.ie Nanoscience instruments, such as scanning electron microscopes, are crucial for visualizing and characterizing these nanoscale structures. nanoscience.com
Emerging Research Directions and Future Perspectives for 4 Benzhydrylaniline
Exploration of Novel and Sustainable Synthetic Pathways
Developing efficient and environmentally friendly synthetic routes for 4-benzhydrylaniline and its derivatives is a key area of ongoing research. Traditional synthesis methods may involve harsh conditions, toxic reagents, or produce significant waste, prompting the exploration of novel and sustainable alternatives.
Research is exploring approaches such as solvent-free reactions and the use of recyclable catalysts to improve the sustainability of synthesizing compounds related to benzhydrylamine. For instance, a solvent-free reaction between benzhydrylamine and ethyl acetimidate hydrobromide has been reported to yield 1-[(diphenylmethyl)amino]ethaniminium chloride with improved yield and easier purification compared to previously published methods nih.gov. Similarly, the synthesis of (1E)-N-(diphenylmethyl)-N'-hydroxyethanimidamide from benzhydrylamine and ethyl N-hydroxyacetimidate has been achieved under solvent-free conditions nih.gov. These examples highlight the potential for reducing or eliminating solvent use in the synthesis of benzhydrylamine derivatives, aligning with green chemistry principles.
The use of heterogeneous and recyclable catalysts is also being investigated. Studies have explored catalysts like nano-SiO2–H3BO3 and sulfated polyborate catalysts in multicomponent reactions involving amine components, which could be relevant to the synthesis of benzhydrylamine derivatives nih.gov. These catalysts offer the advantage of being easily recoverable and reusable, reducing waste and improving process efficiency.
Furthermore, explorations into novel coupling reactions involving aryl boronic acids and N,O-acetals or N,N-aminals catalyzed by copper(I) have shown promise in forming diarylmethylamines nih.gov. While not directly focused on this compound itself, these methodologies could potentially be adapted or inspire new routes for constructing the benzhydrylamine scaffold or incorporating it into more complex molecules.
Future research in this area is likely to focus on:
Developing catalytic methods that utilize earth-abundant metals or organocatalysts.
Exploring continuous flow chemistry approaches for improved control and efficiency nih.govbeilstein-journals.org.
Utilizing renewable feedstocks where possible in the synthesis of precursors nih.govwikipedia.org.
Designing atom-economical reactions that maximize the incorporation of starting materials into the final product wikipedia.orgacs.org.
Advanced Mechanistic Elucidation of Complex Transformations
Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions, predicting outcomes, and designing novel transformations. While general reaction types involving amines are well-understood (e.g., imine formation, nucleophilic additions), the specific pathways and intermediates involved in complex transformations of this compound derivatives require further in-depth study.
Research into reaction mechanisms often involves spectroscopic techniques (like NMR nih.govdtic.milrsc.orgfigshare.comacs.org), mass spectrometry dtic.milacs.org, and computational methods to identify intermediates and transition states. For example, studies on the mechanism of the Wolff-Kishner reduction, which involves hydrazine (B178648) and a carbonyl compound, provide insights into hydride transfer and carbanion formation, relevant to transformations of related functional groups libretexts.org. Similarly, investigations into nucleophilic additions to imines catalyzed by urea (B33335) derivatives shed light on stereoinduction mechanisms researchgate.net.
While direct mechanistic studies specifically on complex transformations of this compound were not extensively detailed in the search results, the broader context of mechanistic elucidation in organic chemistry provides a framework for future work. Understanding how the benzhydryl group and the aniline (B41778) moiety influence reactivity and selectivity in various reactions (e.g., coupling reactions, functionalization of the aromatic rings, reactions at the amine nitrogen) is essential.
Future research directions include:
Detailed kinetic and spectroscopic studies to identify intermediates in reactions involving this compound.
Computational chemistry (e.g., DFT calculations) to model transition states and reaction pathways dierk-raabe.com.
Investigating the role of catalysts and reaction conditions on the mechanism and selectivity of transformations.
Studying complex, multi-step reactions involving this compound to understand the interplay of different reaction steps.
Integration with Multiscale Modeling and Artificial Intelligence-Driven Discovery
Multiscale modeling involves simulating systems across different levels of size and time, from electronic structure to macroscopic behavior dierk-raabe.comnih.govstanford.eduprinceton.edunumberanalytics.com. For this compound, this could involve using quantum mechanics to study the electronic properties and reactivity of the molecule, molecular dynamics to simulate its behavior in different environments (e.g., solvents, biological systems), and potentially larger-scale modeling to understand its distribution or interaction within materials. While specific multiscale modeling studies on this compound were not found, the general principles of applying these techniques to understand molecular behavior and material properties are well-established in chemistry and materials science dierk-raabe.comnumberanalytics.com.
Predict the properties of new derivatives based on their structure.
Design novel molecules incorporating the benzhydrylamine scaffold with desired properties (e.g., for materials or biological applications).
Optimize synthetic routes for this compound and its derivatives to maximize yield and minimize waste.
Identify potential interactions of this compound-containing compounds with biological targets or other molecules.
The integration of these computational approaches with experimental research can significantly accelerate the discovery and development of new applications for this compound.
Future perspectives include:
Developing QSAR (Quantitative Structure-Activity Relationship) or QSPR (Quantitative Structure-Property Relationship) models for this compound derivatives using AI.
Utilizing generative AI models to design novel molecules incorporating the this compound structure for specific applications.
Employing multiscale modeling to understand the behavior of this compound in complex systems or materials.
Using AI to predict and optimize reaction conditions for the synthesis and transformation of this compound.
Development of Next-Generation Functional Materials with Tailored Properties
The incorporation of the benzhydrylamine moiety into larger molecular structures can impart unique properties, making this compound a valuable building block for the development of functional materials. The presence of the bulky benzhydryl group and the reactive amine functionality offers opportunities for tailoring material properties.
Research has explored the use of benzhydrylamine in the synthesis of various compounds with potential material applications. For instance, benzhydrylamine derivatives have been incorporated into griseofulvin (B1672149) derivatives, which showed activity as microtubule-stabilizing agents with potential anticancer properties bohrium.comresearchgate.net. This demonstrates the potential for this compound to contribute to the development of new therapeutic agents, which can be considered functional materials in a broader sense.
Furthermore, the benzhydrylamine structure can be part of monomers for polymer synthesis. Research has explored the synthesis of hexa-functional monomers containing the benzhydrylamino group for the production of 2D polymers like graphimine dtic.mil. This indicates the potential for this compound derivatives to be used in the creation of advanced polymeric materials with tailored structural and electronic properties.
The aniline part of this compound can also be functionalized, allowing for the introduction of various substituents that can influence the properties of the resulting compounds and materials. This structural tunability makes this compound a versatile scaffold for materials design.
Future research in this area could focus on:
Synthesizing polymers, dendrimers, or metal-organic frameworks (MOFs) incorporating this compound for applications in areas like sensing, catalysis, or separation ambeed.com.
Developing liquid crystals or organic semiconductor materials utilizing this compound derivatives ambeed.com.
Exploring the use of this compound in the creation of functional coatings or surfaces.
Investigating the optical, electronic, or mechanical properties of materials incorporating the this compound structure and correlating them with molecular design.
Contributions to Green Chemistry Principles and Sustainable Industrial Processes
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of chemical products and processes wikipedia.orgepa.gov. Research involving this compound can contribute to these principles in several ways.
As discussed in Section 7.1, the development of more sustainable synthetic routes for this compound and its derivatives directly contributes to green chemistry by reducing waste, using less toxic solvents, and employing recyclable catalysts nih.gov. The shift towards solvent-free or the use of greener solvents like deep eutectic solvents aligns with the principle of safer solvents and auxiliaries nih.govwikipedia.orgtext2fa.ir.
Maximizing atom economy in reactions involving this compound is another important contribution wikipedia.orgacs.org. Designing reactions where most atoms of the starting materials are incorporated into the final product minimizes waste generation.
The potential for developing catalytic processes involving this compound or its derivatives as ligands or catalysts can also contribute to green chemistry by enabling more efficient and selective transformations under milder conditions wikipedia.org.
Furthermore, if this compound-containing materials find applications in areas like catalysis or separation, they could contribute to more sustainable industrial processes by enabling more efficient reactions or purification methods.
Future contributions to green chemistry and sustainable industrial processes involving this compound could include:
Implementing the developed sustainable synthetic pathways for this compound and its derivatives on a larger scale.
Exploring the biodegradability or environmental impact of this compound-containing compounds and materials.
Designing processes that minimize energy consumption in the synthesis and application of this compound derivatives wikipedia.org.
Investigating the potential for using renewable feedstocks in the production of this compound precursors nih.govwikipedia.org.
Q & A
Q. How to design a mechanistic study to differentiate between radical vs. ionic pathways in this compound-mediated oxidations?
- Methodological Answer : Use radical traps (e.g., TEMPO) to quench reactions and detect adducts via ESR or MS. Compare kinetics under inert vs. aerobic conditions. Isotopic labeling (e.g., ¹⁸O₂) can trace oxygen incorporation in products. Computational modeling (MD simulations) may further distinguish transition states .
Q. What validation steps ensure the reliability of this compound’s reported crystallographic data?
- Methodological Answer : Cross-check R-factors and CCDC deposition codes. Replicate unit cell parameters using single-crystal XRD. Validate hydrogen bonding networks via Hirshfeld surface analysis. Compare with analogous structures (e.g., 4-Benzylaniline) to identify anomalies in bond lengths/angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
